Product packaging for Hesperetin 7-O-glucoside(Cat. No.:CAS No. 31712-49-9)

Hesperetin 7-O-glucoside

Cat. No.: B135788
CAS No.: 31712-49-9
M. Wt: 464.4 g/mol
InChI Key: ADSYMQORONDIDD-ZJHVPRRPSA-N
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Description

Hesperetin 7-O-beta-D-glucoside is a flavanone 7-O-beta-D-glucoside having hesperetin as the flavanone component. It has a role as a metabolite. It is a flavanone 7-O-beta-D-glucoside, a monomethoxyflavanone, a member of 3'-hydroxyflavanones, a dihydroxyflavanone, a monosaccharide derivative and a member of 4'-methoxyflavanones. It is functionally related to a hesperetin.
Hesperetin 7-O-glucoside has been reported in Cunila with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O11 B135788 Hesperetin 7-O-glucoside CAS No. 31712-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYMQORONDIDD-ZJHVPRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953661
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31712-49-9
Record name Hesperetin 7-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31712-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hesperitin-7-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hesperetin 7-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside is a flavanone glycoside naturally occurring in a variety of plant species, with a particularly high concentration in citrus fruits. As a key metabolite of the more abundant flavonoid hesperidin, it exhibits significant biological activities and superior bioavailability, making it a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its biosynthetic pathway.

Natural Sources and Distribution

This compound is predominantly found in the plant kingdom, with the highest concentrations reported in the genus Citrus. It is also a known constituent of other plants, including those used in traditional medicine.

Distribution in Citrus Species

Citrus fruits are the most significant natural source of this compound. It is often present as a precursor to other flavonoids, such as neohesperidin and naringin. The concentration of this compound can vary significantly depending on the species, cultivar, maturity of the fruit, and the specific plant part. Immature fruits, in particular, have been shown to contain higher concentrations of this compound.

While hesperidin (hesperetin 7-O-rutinoside) is the most abundant flavanone glycoside in many citrus species, this compound is a direct biosynthetic precursor and a product of hesperidin metabolism.[1] Its presence has been confirmed in various citrus varieties, including sweet oranges, lemons, and grapefruits.[2] The peels of citrus fruits are an especially rich source of this flavonoid.[3]

Distribution in Other Plant Species

Beyond the Citrus genus, this compound has been identified in other plant species. Notably, it is a naturally occurring flavonoid monoglucoside in Citri Reticulatae Pericarpium (the dried peel of Citrus reticulata 'Chachiensis'), a plant material used in traditional Chinese medicine.[4]

Quantitative Data

The following tables summarize the quantitative data available on the concentration of this compound in various natural sources. It is important to note that these values can be influenced by factors such as the extraction method, analytical technique, and environmental conditions during plant growth.

Table 1: Quantitative Distribution of this compound in Immature Citrus aurantium Fruit

Days After AnthesisThis compound (μg/g fresh weight)
40150
60250
80200
100120
12050
140<10

Data adapted from a study on the quantitative distribution in immature fruits of Citrus aurantium.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of Flavonoids from Citrus Peel

Objective: To extract total flavonoids, including this compound, from citrus peel.

Methodology: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Fresh citrus peels are washed, dried at 40-50°C, and ground into a fine powder.

  • Extraction Solvent: A mixture of ethanol and water (e.g., 70:30 v/v) is commonly used.

  • Extraction Procedure:

    • Mix the powdered citrus peel with the extraction solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is recommended.

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 30-60 minutes at a controlled temperature (e.g., 50°C).

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the flavonoid extract.

    • The extraction can be repeated on the residue to maximize yield.

  • Solvent Removal: The ethanol from the combined supernatants is removed using a rotary evaporator under reduced pressure. The remaining aqueous extract can be used for further isolation and purification.

Isolation of this compound

Objective: To isolate this compound from the crude flavonoid extract.

Methodology: Column Chromatography

  • Stationary Phase: Macroporous adsorption resin (e.g., Amberlite XAD-16) or Sephadex LH-20 are suitable for the separation of flavonoids.

  • Mobile Phase: A gradient of ethanol in water is typically used for elution.

  • Procedure:

    • The crude extract is loaded onto the pre-equilibrated chromatography column.

    • The column is washed with deionized water to remove sugars and other polar impurities.

    • A stepwise or linear gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol in water) is used to elute the flavonoids.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Fractions rich in the target compound are combined and the solvent is evaporated to yield the purified this compound.

Quantification of this compound

Objective: To determine the concentration of this compound in an extract or purified sample.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might start with a low percentage of B, increasing linearly over time to elute the compounds.

  • Detection: UV detection at approximately 284 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample extract.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis and Experimental Workflow

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. The immediate precursor is the aglycone hesperetin, which is formed from naringenin. The final step in the formation of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of hesperetin, a reaction catalyzed by the enzyme UDP-glucose:flavanone-7-O-glucosyltransferase (F7GAT).[6]

This compound Biosynthesis p-Coumaroyl-CoA + 3x Malonyl-CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA + 3x Malonyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Hesperetin Hesperetin Naringenin->Hesperetin F3'H, OMT This compound This compound Hesperetin->this compound F7GAT (UDP-glucose)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental Workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis Plant Material (Citrus Peel) Plant Material (Citrus Peel) Drying & Grinding Drying & Grinding Plant Material (Citrus Peel)->Drying & Grinding Ultrasound-Assisted Extraction Ultrasound-Assisted Extraction Drying & Grinding->Ultrasound-Assisted Extraction Crude Flavonoid Extract Crude Flavonoid Extract Ultrasound-Assisted Extraction->Crude Flavonoid Extract Column Chromatography Column Chromatography Crude Flavonoid Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purified this compound Purified this compound Fraction Collection->Purified this compound HPLC Analysis HPLC Analysis Purified this compound->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Experimental workflow for this compound.

Conclusion

This compound is a valuable natural product with significant potential in the fields of medicine and nutrition. This guide has provided a comprehensive overview of its natural sources, with a focus on citrus fruits, and has detailed the necessary experimental protocols for its study. The provided information on its biosynthesis and a clear experimental workflow will aid researchers in the efficient extraction, isolation, and quantification of this promising flavonoid. Further research into a wider range of plant sources and the development of optimized extraction and purification techniques will be crucial for unlocking the full potential of this compound.

References

An In-depth Technical Guide to the Hesperetin 7-O-glucoside Biosynthesis Pathway in Citrus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperetin 7-O-glucoside, a key flavonoid monoglucoside, is a direct precursor to the abundant flavanone glycoside hesperidin found in citrus fruits. Hesperidin and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Understanding the biosynthesis of this compound is crucial for the metabolic engineering of citrus varieties with enhanced nutritional and therapeutic value. This technical guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved processes.

Core Biosynthesis Pathway

The biosynthesis of this compound in citrus is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone skeleton, which is then specifically glucosylated. The pathway can be broadly divided into two main stages: the formation of the aglycone hesperetin and its subsequent glucosylation.

Stage 1: Biosynthesis of Hesperetin

The synthesis of hesperetin originates from the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), leads to the formation of naringenin, a central intermediate in flavonoid biosynthesis.[1] Naringenin is then converted to hesperetin through the action of a flavonoid 3'-hydroxylase (F3'H) and a naringenin 7-O-methyltransferase (NOMT).

Stage 2: Glucosylation of Hesperetin

The final and committing step in the biosynthesis of this compound is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of hesperetin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), specifically a flavanone 7-O-glucosyltransferase (F7GT). Several UGTs with this activity have been identified and characterized in various citrus species.

dot

Hesperetin_7_O_glucoside_Biosynthesis This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Hesperetin Hesperetin Naringenin->Hesperetin F3'H, NOMT Hesperetin_7_O_glucoside This compound Hesperetin->Hesperetin_7_O_glucoside F7GT (UGT)

Caption: Biosynthesis pathway of this compound in citrus.

Quantitative Data

The efficiency of the glucosylation step is a critical determinant of the overall yield of this compound. The kinetic parameters of several citrus UGTs have been characterized, providing insights into their substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of a Recombinant Citrus sinensis UDP-Glucosyltransferase (CsUGT76F1) with Various Flavonoid Substrates

SubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)
Hesperetin15.160.770.051
Naringenin20.410.710.035
Diosmetin43.271.600.037
Quercetin36.780.580.016
Kaempferol28.090.460.016

Data sourced from a study on a flavonoid glycosyltransferase from Sweet Orange (Citrus sinensis).[2]

Table 2: Catalytic Efficiency of Recombinant Pummelo (Citrus grandis) 7-O-Glucosyltransferases (CgUGTs)

EnzymeSubstrateKcat/Km (M-1s-1)
CgUGT89D30Apigenin88.23
CgUGT90A31Naringenin52.02
CgUGT90A31Isosakuranetin98.31
CgUGT73AC12Isosakuranetin37.57

Data sourced from a study on novel 7-O-glucosyltransferases from pummelo.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Flavonoid Extraction from Citrus Peel for HPLC Analysis

This protocol describes an enzyme-assisted extraction method for the recovery of phenolic compounds from citrus peels.

Materials:

  • Citrus peels (e.g., orange, grapefruit)

  • Cellulase enzyme (e.g., Celluclast® 1.5 L)

  • Phosphate buffer (pH 5.0)

  • Ethanol

  • Centrifuge

  • Rotary evaporator

  • HPLC-grade methanol and water

  • Formic acid

Procedure:

  • Sample Preparation: Fresh citrus peels are washed, dried, and ground into a fine powder.

  • Enzymatic Hydrolysis:

    • Suspend the peel powder in phosphate buffer (pH 5.0) at a solid-to-liquid ratio of 1:20 (w/v).

    • Add cellulase to a final concentration of 2% (v/v).

    • Incubate the mixture at 50°C for 2 hours with constant shaking.

    • Inactivate the enzyme by heating the mixture at 90°C for 10 minutes.

  • Extraction:

    • Cool the mixture to room temperature and add an equal volume of ethanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant.

  • Concentration and Reconstitution:

    • Evaporate the ethanol from the supernatant using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the crude flavonoid extract.

    • Reconstitute the dried extract in HPLC-grade methanol for analysis.

Quantification of Hesperetin and this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Quantification:

  • Prepare standard solutions of hesperetin and this compound of known concentrations in methanol.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the analytes in the citrus extracts by comparing their peak areas to the respective calibration curves.[4][5][6]

Recombinant Expression and Purification of a Citrus UGT

This protocol outlines the expression of a His-tagged UGT in E. coli and its subsequent purification.

Materials:

  • pET expression vector containing the citrus UGT gene with a His-tag.

  • E. coli BL21(DE3) competent cells.

  • LB broth and agar plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • SDS-PAGE reagents.

Procedure:

  • Transformation: Transform the pET-UGT plasmid into E. coli BL21(DE3) cells and select for positive colonies on antibiotic-containing LB agar plates.

  • Expression:

    • Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged UGT with elution buffer.

    • Analyze the purified protein by SDS-PAGE.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro UGT Activity Assay

This protocol describes a method to determine the enzymatic activity of a purified recombinant UGT.

Reaction Mixture (50 µL total volume):

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 10 mM MgCl2

  • 1 mM DTT

  • 2 mM UDP-glucose

  • 100 µM Hesperetin (substrate)

  • 1-5 µg of purified recombinant UGT

Procedure:

  • Reaction Setup: Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the purified UGT.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 50 µL of ice-cold methanol.

  • Analysis: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet any precipitated protein. Analyze the supernatant by HPLC-UV as described in Protocol 2 to quantify the formation of this compound.

  • Kinetic Analysis: To determine Km and Vmax values, perform the assay with varying concentrations of hesperetin (e.g., 5-200 µM) while keeping the UDP-glucose concentration constant and at a saturating level. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Identification and Characterization of Citrus UGTs

dot

Experimental_Workflow Workflow for UGT Characterization Start Putative UGT Gene Identification (Genome/Transcriptome Mining) Cloning Gene Cloning and Vector Construction Start->Cloning Expression Recombinant Protein Expression in E. coli Cloning->Expression In_Vivo In Vivo Functional Analysis (Transient Expression in Citrus) Cloning->In_Vivo Purification Protein Purification (Affinity Chromatography) Expression->Purification Activity_Assay In Vitro Enzyme Activity Assay Purification->Activity_Assay Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis Product_ID Product Identification (LC-MS/MS) Activity_Assay->Product_ID Metabolite_Analysis Metabolite Profiling (HPLC) In_Vivo->Metabolite_Analysis

Caption: Experimental workflow for UGT identification and characterization.

Conclusion

The biosynthesis of this compound is a well-defined pathway in citrus, culminating in the crucial glucosylation step catalyzed by flavanone 7-O-glucosyltransferases. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway. Future research may focus on the identification and characterization of novel UGTs with improved catalytic efficiencies, the elucidation of the regulatory networks governing this pathway, and the application of this knowledge for the targeted engineering of citrus fruits with enhanced health-promoting properties.

References

Hesperetin 7-O-glucoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside, a flavonoid monoglucoside, is a naturally occurring compound found predominantly in citrus fruits. As a glucoside of hesperetin, it exhibits a range of biological activities that have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is structurally characterized by a flavanone backbone (hesperetin) linked to a glucose molecule at the 7-position via an O-glycosidic bond.

IdentifierValue
IUPAC Name (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
SMILES COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[1]
InChI Key ADSYMQORONDIDD-ZJHVPRRPSA-N[1]
Molecular Formula C₂₂H₂₄O₁₁[1]
CAS Number 31712-49-9[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 464.42 g/mol [2]
Melting Point 206-207 °C[3]
Boiling Point (Predicted) 807.1 ± 65.0 °C[3]
pKa (Predicted) 7.16 ± 0.40[3]
Solubility Soluble in DMSO (25 mg/mL), DMF (5 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Enhanced solubility in 10% ethanol compared to hesperidin and hesperetin.[4][5][6]
Appearance White to off-white powder[3]
UV λmax 286 nm[6]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H-NMR (600 MHz, DMSO-d6) δ (ppm) 12.04 (s, 1H), 9.11 (s, 1H), 6.94- 6.88 (m, 3H), 6.17-6.14 (m, 2H), 5.50 (dd, J = 12.2, 3.0 Hz, 1H), 5.00-4-96 (m, 1H), 3.78 (s, 3H), 3.66 (dd, J = 11.0, 4.7 Hz, 1H), 3.32-3.27 (m, 2H), 3.25- 3.14 (m, 5H)
¹³C-NMR (150 MHz, DMSO-d6) δ (ppm) 197.0, 165.3, 165.2, 162.6, 147.9, 146.4, 130.9, 117.8, 114.1, 112.0, 103.3, 99.6, 99.5, 96.4, 95.5, 78.5, 77.1, 76.2, 72.9, 69.4, 60.5, 55.7
Mass Spectrometry (m/z) [M+Na]⁺: 486.9, [M+K]⁺: 502.9

Biological Activities and Signaling Pathways

This compound exhibits a spectrum of biological activities, including anti-inflammatory, antihypertensive, and antibacterial effects.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to H7G Hesperetin 7-O-glucoside H7G->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces transcription antihypertensive_pathway H7G Hesperetin 7-O-glucoside PI3K PI3K H7G->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO Catalyzes conversion of L-Arginine to L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Induces hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Plasma/Tissue Sample Precipitation Protein Precipitation (e.g., with acetone) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Column C18 Column Injection->Column Detection UV Detector Column->Detection MobilePhase Mobile Phase MobilePhase->Column Data Data Analysis (Quantification) Detection->Data Generate Chromatogram lps_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with H7G (various concentrations) for 1h Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect->ELISA Griess Measure Nitric Oxide (Griess Assay) Collect->Griess Results1 Results1 ELISA->Results1 Quantify Inflammation Results2 Results2 Griess->Results2 Quantify NO Production

References

Hesperetin 7-O-glucoside: An In-depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside (Hes-7-G), a flavonoid glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential therapeutic applications. As a more bioavailable precursor to hesperetin, its mechanism of action at the cellular level is of critical importance for drug development and pharmacological research. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties. The information is presented with detailed experimental protocols and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. Upon cellular uptake, it is often hydrolyzed to its aglycone form, hesperetin, which then interacts with various intracellular targets. The primary mechanisms include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in vitro, primarily in macrophage cell lines such as RAW264.7, which are key players in the inflammatory response. The anti-inflammatory effects are characterized by a reduction in the production of pro-inflammatory mediators.

A key study demonstrated that this compound, at a concentration of 5 μM, significantly restored cellular metabolic disorders and inflammation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[1][2]. While its aglycone, hesperetin, may show higher potency at lower concentrations, hesperidin glucoside (a similar compound) is effective at higher concentrations with lower cytotoxicity[3]. The anti-inflammatory action is largely attributed to the downregulation of the NF-κB signaling pathway.

dot

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes Induces Transcription Hes7G This compound Hes7G->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Effects

The antioxidant properties of this compound are linked to its ability to scavenge free radicals and to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Hesperetin, the aglycone of Hes-7-G, has been shown to activate the Nrf2 pathway. This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase[4][5]. While direct evidence for Hes-7-G is still emerging, its structural similarity and conversion to hesperetin strongly suggest a similar mechanism. In comparative studies, hesperetin demonstrated higher radical scavenging activity than its glycoside forms in DPPH and ABTS assays[6].

dot

Hes7G This compound Keap1 Keap1 Hes7G->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, Catalase) ARE->Antioxidant_Genes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Potential Anticancer Effects

While most in vitro anticancer research has focused on hesperetin, the findings provide a strong rationale for the potential of this compound, which can be metabolized to hesperetin. Hesperetin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

For instance, hesperetin induced apoptosis in human cervical cancer cells through both death receptor and mitochondrial pathways, with an IC50 of 650 μM in SiHa cells[7]. It has also been shown to induce G0/G1 phase arrest in chronic myeloid leukemia cells[8]. The anticancer effects are often associated with the modulation of signaling pathways that control cell proliferation and survival.

dot

Hes7G This compound Cancer_Cell Cancer Cell Hes7G->Cancer_Cell Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle Arrests Apoptosis Apoptosis Cancer_Cell->Apoptosis Induces Proliferation Cell Proliferation Cell_Cycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Anticancer workflow of this compound in vitro.

Quantitative Data Summary

Compound Assay Cell Line Parameter Value Reference
This compoundAnti-inflammatoryRAW264.7Effective Concentration5 µM[1][2]
HesperetinCytotoxicitySiHaIC50650 µM[7]
HesperetinDPPH Radical Scavenging-SC50525.18 ± 1.02 µM[6]
Hesperidin GlucosideDPPH Radical Scavenging-SC50911.00 ± 0.14 µM[6]
HesperetinABTS Radical Scavenging-SC50489 µM[9]
Hesperidin GlucosideABTS Radical Scavenging-SC50715 µM[9]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammatory response studies, cells are typically seeded in 24-well or 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Procedure (for TNF-α):

    • Coat a 96-well plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm and calculate the TNF-α concentration from the standard curve.

Western Blot Analysis for NF-κB Activation
  • Principle: Western blotting is used to detect the levels of specific proteins, such as the p65 subunit of NF-κB, in cell lysates to assess pathway activation.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p65 (or phospho-p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein expression to a loading control, such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant in vitro bioactivity, primarily through its anti-inflammatory and antioxidant effects. Its mechanism of action is closely tied to the modulation of the NF-κB and Nrf2 signaling pathways, which are critical regulators of cellular stress responses. While much of the detailed mechanistic work has been performed on its aglycone, hesperetin, the available evidence strongly supports a similar mode of action for this compound following cellular uptake and hydrolysis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this promising natural compound for various therapeutic applications. Further studies are warranted to elucidate the direct signaling effects of the glycoside form and to expand the investigation into its potential anticancer activities.

References

Hesperetin 7-O-glucoside: A Comprehensive Technical Guide on its Biological Activities and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside (Hes-7-G), a flavonoid monoglucoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a key metabolite of hesperidin, Hes-7-G exhibits enhanced bioavailability, making it a promising candidate for the development of novel therapeutic agents and nutraceuticals. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its quantitative efficacy, the experimental methodologies used to elucidate its functions, and the underlying molecular signaling pathways.

Chemical Structure

  • IUPAC Name: (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydrochromen-4-one

  • Molecular Formula: C₂₂H₂₄O₁₁

  • Molecular Weight: 464.4 g/mol

  • InChI Key: ADSYMQORONDIDD-ZJHVPRRPSA-N

  • SMILES: COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O

Core Biological Activities and Pharmacology

This compound demonstrates a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antihypertensive, anti-cancer, neuroprotective, and bone-protective activities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various experimental models.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity

Target/AssayOrganism/SystemParameterValueReference(s)
Human HMG-CoA ReductaseHumanKᵢ9.8 µM[1][2]
Human Intestinal MaltaseHumanKᵢ1.8 mM[1][2]
DPPH Radical ScavengingCell-free assayIC₅₀2.04 mM[3]

Table 2: In Vivo Anti-inflammatory and Bone Protective Effects

Biological ActivityAnimal ModelDosageOutcomeReference(s)
Anti-inflammatoryDextran sodium sulfate (DSS)-induced colitis in mice1 mg/kg (oral)Markedly alleviated inflammatory status, recovered colon length, and reduced mRNA levels of TNF-α and IL-22.[4]
Bone ProtectionOvariectomized (OVX) rats2.5 and 5 g/kg of dietPrevented decreases in bone mineral density in the femur.[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 600 µM) is prepared in ethanol. For the assay, a working solution (e.g., 120 µM) is made by diluting the stock solution with methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.[5][6]

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., 50% ethanol) to prepare a stock solution, from which serial dilutions are made.[1]

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution. To this, add 100 µL of the DPPH working solution.[1] A blank well should contain the solvent instead of the sample.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1][6]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of percent inhibition against concentration.

HMG-CoA Reductase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8), a solution of NADPH, a solution of HMG-CoA, and the HMG-CoA reductase enzyme solution.[7][8]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, NADPH solution, and the enzyme. Then, add the test compound (this compound) at various concentrations. A control well should contain the solvent instead of the inhibitor.[7]

  • Initiation of Reaction: The reaction is initiated by adding the HMG-CoA solution to each well.[7]

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically at 37°C for a set period (e.g., 10-15 minutes) using a microplate reader.[7][8]

  • Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The inhibitory constant (Kᵢ) is then calculated from dose-response curves.

Ovariectomized (OVX) Rat Model for Osteoporosis

This in vivo model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of potential therapeutic agents.

Protocol:

  • Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar, typically 6 months old) are used.[9][10][11]

  • Ovariectomy: The rats are anesthetized, and a bilateral ovariectomy is performed through a dorsolateral skin incision to induce estrogen deficiency, which leads to bone loss. A sham-operated group undergoes the same surgical procedure without the removal of the ovaries.[9][11]

  • Treatment: After a recovery period (e.g., 1-2 weeks), the ovariectomized rats are divided into treatment groups and receive this compound orally (e.g., mixed in the diet) for a specified duration (e.g., 90 days). A control OVX group receives the vehicle.[3][9]

  • Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the rats are euthanized. The femurs are excised, and the bone mineral density is measured using dual-energy X-ray absorptiometry (DXA).[5][12]

  • Histomorphometry and Biochemical Analysis: Bone architecture can be further analyzed through histomorphometry of bone sections. Blood and urine samples can be collected to measure bone turnover markers.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can interfere with this cascade, likely by inhibiting the phosphorylation of key signaling proteins like IκBα and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates H7G Hesperetin 7-O-glucoside H7G->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Activity: Activation of the Nrf2/HO-1 Pathway

The antioxidant effects of this compound are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). This compound can promote the dissociation of Nrf2 from its inhibitor Keap1, thereby facilitating its nuclear translocation and subsequent antioxidant gene expression.

G cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates H7G Hesperetin 7-O-glucoside H7G->Keap1_Nrf2 promotes dissociation

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Bone Protection: Modulation of Osteoblast Differentiation Pathways

This compound has been observed to promote osteoblast differentiation, a key process in bone formation. This effect is mediated through the modulation of signaling pathways involving Runt-related transcription factor 2 (Runx2) and Smad proteins. Runx2 is a master transcription factor for osteogenesis. This compound may enhance the expression and/or activity of Runx2 and its downstream targets, potentially through the activation of Smad1/5/8 signaling, which are key mediators of the bone morphogenetic protein (BMP) pathway.

G cluster_nucleus H7G Hesperetin 7-O-glucoside BMPR BMP Receptor H7G->BMPR activates Smad158 Smad1/5/8 BMPR->Smad158 phosphorylates Smad4 Smad4 Smad158->Smad4 complexes with Smad_Complex Smad Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Runx2 Runx2 Nucleus->Runx2 activates Osteoblast_Genes Osteoblast-specific Genes Runx2->Osteoblast_Genes promotes transcription of Differentiation Osteoblast Differentiation Osteoblast_Genes->Differentiation

Caption: this compound promotes osteoblast differentiation.

Conclusion and Future Directions

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its superior bioavailability compared to its parent compound, hesperidin, makes it a particularly attractive molecule for further investigation. The compiled data on its quantitative efficacy, detailed experimental protocols, and elucidated signaling pathways provide a solid foundation for future research and development.

Future studies should focus on:

  • Clinical Trials: Translating the promising preclinical findings into human clinical trials to validate its efficacy and safety for various health conditions.

  • Pharmacokinetics and Metabolism: Further delineating the pharmacokinetic profile and metabolic fate of this compound in humans to optimize dosing and delivery systems.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other therapeutic agents to enhance its efficacy.

  • Mechanism of Action: Deeper exploration of the molecular targets and signaling cascades to fully understand its pleiotropic effects.

This technical guide serves as a comprehensive resource for researchers and professionals in the field, aiming to accelerate the translation of scientific knowledge on this compound into tangible health benefits.

References

Hesperetin 7-O-glucoside: A Comprehensive Technical Review of its Role in Cardiovascular Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside, a prominent flavonoid found in citrus fruits, and its primary metabolite, hesperetin-7-O-glucuronide, have garnered significant scientific attention for their potential therapeutic applications in cardiovascular disease. This technical guide provides an in-depth analysis of the current understanding of this compound's role in cardiovascular health, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. Dietary flavonoids have emerged as a promising class of compounds due to their pleiotropic pharmacological effects. This compound, a flavanone glycoside, is a key bioactive component of citrus fruits. Following ingestion, it is metabolized to its aglycone, hesperetin, and subsequently to its major circulating metabolite, hesperetin-7-O-glucuronide. It is this glucuronidated form that is largely responsible for the observed cardiovascular benefits. This document synthesizes the current preclinical evidence supporting the role of this compound and its metabolites in promoting cardiovascular health through vasodilation, anti-inflammatory, and antioxidant mechanisms.

Mechanisms of Action

The cardioprotective effects of this compound are multi-faceted, primarily attributed to the bioactivity of its metabolite, hesperetin-7-O-glucuronide. The key mechanisms include vasodilation, anti-inflammation, and antioxidant effects.

Vasodilation and Endothelial Function

Hesperetin and its metabolites have been shown to induce vasodilation and improve endothelial function, key factors in maintaining cardiovascular homeostasis. The primary mechanism involves the enhancement of nitric oxide (NO) bioavailability.

  • eNOS Activation: Hesperetin stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway.[1] This activation leads to increased NO production in vascular endothelial cells.[1][2]

  • Endothelium-Dependent Relaxation: Studies on isolated aortic rings from spontaneously hypertensive rats (SHRs) have demonstrated that hesperetin-7-O-glucuronide enhances endothelium-dependent vasodilation in response to acetylcholine.[3][4] This effect is not observed in endothelium-independent vasodilation induced by sodium nitroprusside, indicating a specific action on the endothelium.[3][4]

Anti-inflammatory Effects

Chronic inflammation is a critical contributor to the pathogenesis of atherosclerosis and other CVDs. This compound and its metabolites exhibit potent anti-inflammatory properties.

  • NF-κB Inhibition: Hesperetin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the activation of NF-κB, hesperetin suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, and adhesion molecules like ICAM-1 and VCAM-1.[5][6]

  • Reduction of Inflammatory Markers: In vitro studies using rat aortic endothelial cells have shown that hesperetin-7-O-glucuronide significantly decreases the mRNA expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) induced by hydrogen peroxide.[3][4]

Antioxidant Effects

Oxidative stress is a major driver of endothelial dysfunction and cardiovascular damage. Hesperetin demonstrates significant antioxidant activity through the modulation of endogenous antioxidant defense systems.

  • Nrf2/HO-1 Pathway Activation: Hesperetin has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.[7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the cardiovascular effects of this compound and its metabolites.

Table 1: In Vivo Effects of Hesperetin-7-O-glucuronide on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

ParameterDosage and Administration RouteAnimal ModelKey FindingsReference
Systolic Blood Pressure (SBP)5 mg/kg, IntravenousAnesthetized SHRsSignificant decrease in SBP following administration.[3][4]
Diastolic Blood Pressure (DBP)5 mg/kg, IntravenousAnesthetized SHRsNo significant change reported.[4]

Table 2: In Vitro Effects of Hesperetin and its Metabolites on Cardiovascular Biomarkers

CompoundConcentrationCell/Tissue ModelBiomarker MeasuredOutcomeReference
Hesperetin10⁻⁵ MIsolated aortas from SHRsEndothelium-dependent relaxation (Acetylcholine)Enhanced vasodilation.[9]
Hesperetin-7-O-glucuronide100 µMIsolated aortas from SHRsEndothelium-dependent relaxation (Acetylcholine)Significantly enhanced vasodilation.[4]
Hesperetin-7-O-glucuronideNot specifiedRat aortic endothelial cellsICAM-1 and MCP-1 mRNA expression (H₂O₂-induced)Decreased expression of both inflammatory markers.[3][4]
Hesperetin5 µMLPS-stimulated RAW264.7 macrophagesInflammatory and metabolic markersSignificantly restored cellular metabolic disorders and inflammation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Blood Pressure Measurement in Anesthetized SHRs
  • Animal Model: Male spontaneously hypertensive rats (SHRs).

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Catheterization: The carotid artery is cannulated for continuous blood pressure monitoring using a pressure transducer connected to a data acquisition system. The jugular vein is cannulated for intravenous administration of the test compound.

  • Compound Administration: Hesperetin-7-O-glucuronide is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus intravenous injection (e.g., 5 mg/kg).

  • Data Acquisition: Systolic and diastolic blood pressure are recorded continuously before and after the administration of the compound.

Ex Vivo Aortic Ring Vasodilation Assay
  • Tissue Preparation: The thoracic aorta is excised from SHRs and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of a vasodilator (e.g., acetylcholine for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation) are added to the organ bath.

  • Treatment: To test the effect of hesperetin or its metabolites, the aortic rings are incubated with the compound for a specific period before pre-contraction and the generation of the concentration-response curve.

In Vitro Anti-inflammatory Assay in Rat Aortic Endothelial Cells (RAOECs)
  • Cell Culture: Primary RAOECs are isolated from rat aortas by enzymatic digestion (e.g., with collagenase) and cultured in appropriate endothelial cell growth medium.[11]

  • Induction of Inflammation: Confluent RAOEC monolayers are treated with an inflammatory stimulus, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS), to induce the expression of inflammatory markers.

  • Treatment: Cells are pre-treated with various concentrations of Hesperetin-7-O-glucuronide for a specified duration before the addition of the inflammatory stimulus.

  • Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The mRNA expression levels of inflammatory genes like ICAM-1 and MCP-1 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its metabolites.

Hesperetin_Vasodilation_Pathway Hesperetin Hesperetin PI3K PI3K Hesperetin->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation leads to

Hesperetin-induced vasodilation via the PI3K/Akt/eNOS signaling pathway.

Hesperetin_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, H₂O₂) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_complex NF-κB Complex (in cytoplasm) IkB->NFkB_complex degradation Nucleus Nucleus NFkB_p65_p50->Nucleus translocation NFkB_complex->IkB NFkB_complex->NFkB_p65_p50 Hesperetin Hesperetin Hesperetin->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1, MCP-1) Nucleus->Pro_inflammatory_Genes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Anti-inflammatory mechanism of Hesperetin through inhibition of the NF-κB pathway.

Hesperetin_Antioxidant_Pathway Hesperetin Hesperetin Nrf2_Keap1_complex Nrf2-Keap1 Complex (in cytoplasm) Hesperetin->Nrf2_Keap1_complex dissociates Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_Keap1_complex->Keap1 Nrf2_Keap1_complex->Nrf2 ARE Antioxidant Response Element (ARE) Nucleus->ARE binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes upregulates transcription Oxidative_Stress_Reduction Oxidative Stress Reduction Antioxidant_Enzymes->Oxidative_Stress_Reduction

Antioxidant effect of Hesperetin via activation of the Nrf2/ARE signaling pathway.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound and its primary metabolite, hesperetin-7-O-glucuronide, are promising therapeutic agents for the management of cardiovascular diseases. Their ability to induce vasodilation, and exert anti-inflammatory and antioxidant effects through well-defined signaling pathways, provides a solid foundation for their further development.

Future research should focus on:

  • Clinical Trials: Well-designed, placebo-controlled clinical trials in human subjects are necessary to validate the preclinical findings and establish the efficacy and safety of this compound for cardiovascular health.

  • Bioavailability and Formulation: Optimizing the bioavailability of hesperetin through advanced formulation strategies could enhance its therapeutic potential.

  • Long-term Effects: Investigating the long-term effects of this compound supplementation on cardiovascular outcomes is crucial.

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with other cardioprotective agents could lead to more effective combination therapies.

This technical guide provides a comprehensive overview for researchers and drug development professionals, aiming to stimulate further investigation into the promising cardiovascular benefits of this compound.

References

Hesperetin 7-O-glucoside and Gut Microbiota: A Technical Guide to Core Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside (H7G) is a flavonoid monoglucoside found in citrus fruits. It is a derivative of hesperidin, where the rhamnose sugar moiety has been removed. This structural difference significantly enhances its bioavailability compared to hesperidin. While H7G can be absorbed in the small intestine after hydrolysis by brush border enzymes, a portion of it transits to the colon, where it interacts with the gut microbiota. These interactions lead to the production of various metabolites that can modulate host physiology, including inflammatory responses and metabolic pathways. This technical guide provides an in-depth overview of the core interactions between this compound and the gut microbiota, with a focus on its metabolism, the modulation of microbial communities, and the downstream effects on host signaling pathways.

Metabolism of this compound by Gut Microbiota

The primary metabolic transformation of this compound by the gut microbiota is the cleavage of the glucose moiety, a process known as deglycosylation. This reaction is catalyzed by bacterial β-glucosidases, releasing the aglycone hesperetin. Hesperetin can be further metabolized by the gut microbiota through ring fission, resulting in the formation of various phenolic acids.

Several bacterial species residing in the human gut have been identified to possess β-glucosidase activity and are capable of metabolizing flavonoid glycosides. These include species from the genera Bifidobacterium, Lactobacillus, Bacteroides, and Enterococcus[1]. Specifically, studies have shown that Bifidobacterium and Lactobacillus species can metabolize hesperidin to hesperetin, indicating their potential to act on H7G as well[2]. The resulting hesperetin is then available for absorption or further microbial degradation.

The catabolism of hesperetin by gut bacteria such as Bifidobacterium longum and Lactobacillus rhamnosus can lead to the production of smaller phenolic compounds, including 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, and 3-(3-hydroxyphenyl)propanoic acid[3]. These metabolites can be absorbed into the bloodstream and exert systemic effects.

H7G This compound Hesperetin Hesperetin (Aglycone) H7G->Hesperetin β-glucosidase Phenolic_Acids Phenolic Acids (e.g., 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid) Hesperetin->Phenolic_Acids Ring Fission Absorption Absorption into bloodstream Hesperetin->Absorption Phenolic_Acids->Absorption Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut_Microbiota->H7G Gut_Microbiota->Hesperetin

Metabolic pathway of this compound by gut microbiota.

Modulation of Gut Microbiota Composition

Dietary supplementation with this compound has been shown to significantly alter the composition and diversity of the gut microbiota. In vitro and in vivo studies have demonstrated that H7G can promote the growth of beneficial bacteria while inhibiting the proliferation of potentially pathogenic species.

An in vitro fermentation study with human fecal microbiota showed that H7G significantly increased the relative abundance of Bifidobacterium and Lactobacillus[4][5]. Furthermore, it was observed that H7G could decrease the abundance of potentially harmful bacteria such as Lachnoclostridium and Bilophila[4][5]. In animal models of colitis, dietary H7G was found to regulate the gut microbiota composition, affecting phyla such as Bacteroidetes, Cyanobacteria, Desulfobacterota, and Deferribacteres, and genera including Enterorhabdus, Prevotellaceae, and Ruminococcaceae[6].

Microbial GroupEffect of this compoundReference
BifidobacteriumIncrease[4][5]
LactobacillusIncrease[4][5]
LachnoclostridiumDecrease[4][5]
BilophilaDecrease[4][5]
BacteroidetesModulation[6]
CyanobacteriaModulation[6]
DesulfobacterotaModulation[6]
DeferribacteresModulation[6]
EnterorhabdusModulation[6]
PrevotellaceaeModulation[6]
RuminococcaceaeModulation[6]

Downstream Effects on Host Signaling Pathways

The interaction between this compound and the gut microbiota leads to the modulation of several host signaling pathways, primarily related to inflammation and metabolism.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Hesperetin, the aglycone of H7G, has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[7][8]. In inflammatory conditions such as colitis, H7G supplementation has been demonstrated to alleviate inflammatory status, reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6, and modulate the expression of genes involved in these pathways[6][7][9]. The modulation of the gut microbiota by H7G contributes to these anti-inflammatory effects by reducing the abundance of pro-inflammatory bacteria and promoting the growth of beneficial, anti-inflammatory species.

H7G This compound Gut_Microbiota Gut Microbiota Modulation H7G->Gut_Microbiota Hesperetin Hesperetin Gut_Microbiota->Hesperetin NF_kB NF-κB Pathway Hesperetin->NF_kB Inhibition MAPK MAPK Pathway Hesperetin->MAPK Inhibition Inflammation Inflammation (TNF-α, IL-6) NF_kB->Inflammation MAPK->Inflammation

Anti-inflammatory signaling pathways modulated by H7G and its metabolite.
Modulation of Bile Acid Metabolism

Long-term intake of this compound has been shown to modulate bile acid metabolism, a process intricately linked to the gut microbiota[10][11]. H7G intake can accelerate the biosynthesis and excretion of bile acids, leading to a reduction in hepatic cholesterol and triglycerides[10][11]. The gut microbiota plays a crucial role in the secondary metabolism of bile acids, and H7G has been found to elevate the diversity of gut bacteria associated with this process[10][11]. This modulation of bile acid signaling, through receptors like the farnesoid X receptor (FXR), can have wide-ranging effects on host lipid and glucose homeostasis[12][13][14].

H7G This compound Gut_Microbiota Gut Microbiota Modulation (Increased diversity of BA-metabolizing bacteria) H7G->Gut_Microbiota Secondary_BAs Secondary Bile Acids Gut_Microbiota->Secondary_BAs Primary_BAs Primary Bile Acids Primary_BAs->Secondary_BAs Biotransformation FXR_Signaling FXR Signaling Secondary_BAs->FXR_Signaling Activation Lipid_Metabolism Lipid & Glucose Homeostasis (Reduced cholesterol & triglycerides) FXR_Signaling->Lipid_Metabolism

Modulation of bile acid metabolism by H7G and gut microbiota.

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for assessing the impact of H7G on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.

1. Fecal Sample Collection and Preparation:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Homogenize the fecal samples in a sterile anaerobic chamber to create a fecal slurry (e.g., 1:10 w/v in a pre-reduced anaerobic buffer).

2. Fermentation Medium:

  • Prepare a basal nutrient medium that mimics the composition of the human colon. A typical medium may contain peptone, yeast extract, salts, and a buffering agent[15].

  • Sterilize the medium by autoclaving and maintain under anaerobic conditions.

3. In Vitro Fermentation:

  • In an anaerobic chamber, dispense the fermentation medium into sterile culture vessels (e.g., Hungate tubes or bioreactors)[15].

  • Add a standardized amount of this compound to the experimental vessels. A control group without H7G should be included.

  • Inoculate each vessel with the prepared fecal slurry.

  • Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

4. Sample Analysis:

  • At designated time points, collect samples from the fermentation vessels for analysis.

  • Microbiota Composition: Extract bacterial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure[16][17][18][19][20].

  • Metabolite Analysis: Analyze the supernatant for the presence of H7G, hesperetin, and other metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[21][22][23][24]. Analyze for short-chain fatty acids (SCFAs) using gas chromatography (GC).

Fecal_Sample Fecal Sample Collection Fecal_Slurry Preparation of Fecal Slurry Fecal_Sample->Fecal_Slurry Fermentation_Setup In Vitro Fermentation Setup (Medium + H7G + Inoculum) Fecal_Slurry->Fermentation_Setup Incubation Anaerobic Incubation (37°C) Fermentation_Setup->Incubation Sampling Sample Collection Incubation->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Microbiota_Analysis Microbiota Composition Analysis Sequencing->Microbiota_Analysis HPLC_GC HPLC/GC Analysis Metabolite_Extraction->HPLC_GC Metabolite_Analysis Metabolite Profile Analysis HPLC_GC->Metabolite_Analysis

Experimental workflow for in vitro fermentation of H7G.
16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol outlines the key steps for analyzing the gut microbiota composition from fecal or intestinal content samples.

1. DNA Extraction:

  • Extract total genomic DNA from the samples using a commercially available DNA isolation kit designed for fecal samples, following the manufacturer's instructions.

2. PCR Amplification of the 16S rRNA Gene:

  • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.

  • Perform the PCR reaction using a high-fidelity DNA polymerase to minimize amplification errors.

3. Library Preparation and Sequencing:

  • Purify the PCR products to remove primers and other contaminants.

  • Prepare a sequencing library by ligating adapters to the purified amplicons.

  • Perform high-throughput sequencing of the library on a platform such as Illumina MiSeq.

4. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

  • Perform diversity analyses (alpha and beta diversity) and statistical comparisons between different experimental groups.

Conclusion

This compound exhibits significant interactions with the gut microbiota, leading to its metabolism into bioactive compounds and the modulation of the microbial community. These interactions have profound implications for host health, particularly in the context of inflammation and metabolic diseases. The enhanced bioavailability of H7G compared to its parent compound, hesperidin, makes it an attractive candidate for further research and development as a therapeutic agent or functional food ingredient. The experimental protocols outlined in this guide provide a framework for investigating the intricate relationship between this compound and the gut microbiota, paving the way for a deeper understanding of its mechanisms of action and potential applications in human health.

References

Hesperetin 7-O-glucoside: A Technical Guide to its Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside (H7G), a flavonoid monoglucoside, has garnered significant scientific interest due to its demonstrably superior bioavailability compared to its more common rutinoside counterpart, hesperidin. This technical guide provides an in-depth analysis of the current understanding of H7G's absorption, distribution, metabolism, and excretion (ADME) profile. It synthesizes quantitative data from key human and animal studies, details the experimental protocols utilized in this research, and presents visual representations of the core metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development who are investigating the therapeutic potential of H7G.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, are known for their wide range of biological activities. Hesperidin, the predominant flavonoid in citrus fruits, is a rutinoside of hesperetin. However, its therapeutic efficacy is often limited by its low bioavailability. The enzymatic removal of the rhamnose moiety from hesperidin yields this compound (H7G), a compound that exhibits significantly enhanced absorption and metabolic efficiency. Understanding the pharmacokinetic profile of H7G is crucial for unlocking its full potential in various health applications.

Bioavailability and Pharmacokinetics

The bioavailability of H7G is markedly higher than that of hesperidin. This is primarily attributed to the difference in their sites of absorption. H7G is readily hydrolyzed by lactase phlorizin hydrolase (LPH) in the brush border of the small intestine, allowing for the rapid absorption of its aglycone, hesperetin.[1][2] In contrast, hesperidin largely bypasses the small intestine and is metabolized by the gut microbiota in the colon before absorption can occur.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hesperetin following the administration of H7G and hesperidin in human and animal studies.

Table 1: Pharmacokinetic Parameters of Total Hesperetin in Human Plasma Following Oral Administration of this compound vs. Hesperidin

ParameterThis compound FormulationHesperidin FormulationFold Increase with H7GReference
AUC0-24h (µM·h) 34.440.33~105[1]
AUC0-6h (µM·h) --555[1]
AUC0-8h (µM·h) --248[1]
Cmax (µM) >4 (estimated from graph)<0.5 (estimated from graph)>8[1]
Tmax (h) ~0.5~6-8-[1]

Data from a study comparing a hesperetin-7-glucoside with β-cyclodextrin compound to a physical mixture of hesperidin and dextrin.

Table 2: Relative Urinary Excretion of Hesperetin in Rats Fed Diets Supplemented with this compound or Hesperidin

Treatment GroupRelative Urinary Excretion (%)Reference
0.25% Hesperidin2.4[3][4]
0.5% Hesperidin3.6[3][4]
0.25% this compound10.9[3][4]
0.5% this compound10.8[3][4]

Metabolism

The metabolism of H7G is a multi-step process involving enzymatic hydrolysis, absorption, and subsequent conjugation.

Small Intestine Metabolism

Upon ingestion, H7G travels to the small intestine where it is primarily hydrolyzed by the brush border enzyme lactase phlorizin hydrolase (LPH). This enzymatic action cleaves the glucose moiety, releasing the aglycone hesperetin.[1][2] Hesperetin is then absorbed by the enterocytes.

Hepatic Metabolism

Following absorption, hesperetin undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are glucuronidation and sulfation, resulting in the formation of various hesperetin conjugates. The major circulating metabolite is often reported to be hesperetin-7-O-glucuronide.[3][4] Other identified metabolites include hesperetin-3'-O-sulfate and other sulfate conjugates.[3][5]

Gut Microbiota Interaction

While the primary absorption of H7G occurs in the small intestine, there is growing evidence of its interaction with the gut microbiota.[6][7][8][9] Studies in mice have shown that long-term intake of H7G can modulate the gut microbiota composition, leading to an increase in beneficial bacteria such as Lactobacillus and Bifidobacterium.[6][10] This modulation can also lead to the production of short-chain fatty acids (SCFAs) and other metabolites that may contribute to the overall health benefits of H7G.[8]

Experimental Protocols

This section details the methodologies employed in key studies investigating the bioavailability and metabolism of H7G.

Human Jejunum Perfusion Study

Objective: To determine the site of absorption and metabolism of H7G compared to hesperidin in healthy humans.[5][11]

Methodology:

  • Study Design: A single-blind, randomized crossover design was used.[5][11]

  • Participants: Healthy volunteers were recruited for the study.

  • Perfusion Technique: A multi-lumen tube was inserted into the proximal jejunum of the participants.

  • Test Substance Administration: Equimolar amounts of H7G and hesperidin were directly perfused into the jejunum.

  • Sample Collection: Perfusate, blood, and urine samples were collected at various time points.

  • Analytical Method: The concentrations of H7G, hesperidin, and their metabolites in the collected samples were determined using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[5]

In Vivo Animal Studies

Objective: To compare the bioavailability and bone-protective effects of H7G and hesperidin in ovariectomized rats.[3][4][12]

Methodology:

  • Animal Model: Ovariectomized (OVX) rats were used as a model for postmenopausal osteoporosis.

  • Dietary Intervention: Rats were fed diets supplemented with either H7G or hesperidin at different concentrations.

  • Sample Collection: Blood and urine samples were collected for pharmacokinetic analysis. Femurs were collected for bone mineral density (BMD) analysis.

  • Analytical Method: Plasma and urine concentrations of hesperetin and its metabolites were quantified using HPLC-MS/MS.[3][4]

In Vitro Fermentation Model

Objective: To investigate the effects of H7G on the human gut microbiota.[10]

Methodology:

  • Fecal Slurry Preparation: Fecal samples from healthy human donors were used to create a fecal slurry.

  • Incubation: The fecal slurry was incubated with H7G under anaerobic conditions to simulate fermentation in the colon.

  • Microbiota Analysis: Changes in the composition of the gut microbiota were analyzed using 16S rRNA gene sequencing.

  • Metabolite Analysis: The production of short-chain fatty acids (SCFAs) and other metabolites was measured using gas chromatography (GC) or other appropriate analytical techniques.

Visualizations

Metabolic Pathway of this compound

cluster_small_intestine Small Intestine cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation H7G This compound Hesperetin_SI Hesperetin H7G->Hesperetin_SI Hydrolysis by Lactase Phlorizin Hydrolase Hesperetin_L Hesperetin Hesperetin_SI->Hesperetin_L Absorption Metabolites Hesperetin Glucuronides and Sulfates Hesperetin_L->Metabolites Conjugation Circulating_Metabolites Circulating Metabolites Metabolites->Circulating_Metabolites Distribution

Caption: Metabolic pathway of this compound.

Experimental Workflow for Human Jejunum Perfusion Study

cluster_workflow Human Jejunum Perfusion Workflow start Recruit Healthy Volunteers tube_insertion Insert Multi-lumen Tube into Jejunum start->tube_insertion perfusion Perfuse H7G or Hesperidin tube_insertion->perfusion sample_collection Collect Perfusate, Blood, and Urine perfusion->sample_collection analysis Analyze Samples by HPLC-MS sample_collection->analysis end Determine Absorption and Metabolism analysis->end

Caption: Workflow for a human jejunum perfusion study.

This compound and Gut Microbiota Interaction

cluster_interaction H7G - Gut Microbiota Interaction H7G This compound Gut_Microbiota Gut Microbiota H7G->Gut_Microbiota Interaction Modulation Modulation of Microbiota Composition Gut_Microbiota->Modulation Metabolites Production of SCFAs and other Metabolites Gut_Microbiota->Metabolites

Caption: Interaction of H7G with the gut microbiota.

Conclusion

This compound exhibits a superior pharmacokinetic profile compared to hesperidin, characterized by rapid absorption in the small intestine and extensive hepatic metabolism. The enhanced bioavailability of H7G underscores its potential as a more effective therapeutic agent. Furthermore, its ability to modulate the gut microbiota opens new avenues for research into its health-promoting effects. This technical guide provides a foundational understanding of the bioavailability and metabolism of H7G, offering valuable insights for researchers and professionals dedicated to the development of novel flavonoid-based therapies and functional foods. Further research is warranted to fully elucidate the clinical implications of these findings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside, a prominent flavonoid monoglucoside found in citrus fruits, is garnering significant attention within the scientific community for its diverse pharmacological activities. As a key metabolite of hesperidin, this compound exhibits a range of biological effects, including potent anti-inflammatory, antioxidant, and cardioprotective properties. This technical guide provides an in-depth literature review of this compound, summarizing its chemical characteristics, biological functions, and underlying mechanisms of action. Detailed experimental protocols for its extraction, purification, and analysis are provided, alongside a comprehensive summary of quantitative data. Furthermore, this document explores the current research trends and future therapeutic prospects of this compound in drug development, offering a valuable resource for researchers and professionals in the field.

Introduction

This compound, also known as hesperetin 7-O-β-D-glucopyranoside, is a flavanone glycoside naturally present in citrus fruits, particularly in the peel and juice of oranges, lemons, and grapefruits.[1] It is a direct metabolic derivative of hesperidin, where the rhamnose sugar moiety is cleaved.[2] This structural modification significantly enhances its bioavailability compared to its parent compound, hesperidin.[3] The growing interest in this compound stems from its wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

PropertyValueReference(s)
IUPAC Name (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[4]
Synonyms Hesperetin 7-O-β-D-glucoside, Hesperetin 7-glucoside, Eriodictyol-7-glucoside[4]
CAS Number 31712-49-9[4]
Molecular Formula C22H24O11[4]
Molecular Weight 464.42 g/mol [4]
Melting Point 206-207 °C[5]
Solubility Soluble in DMSO and chloroform.[6]

Biological Activities and Mechanisms of Action

This compound exerts a multitude of biological effects through various molecular mechanisms. This section details its key activities and the signaling pathways it modulates.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling pathways.

  • NF-κB Pathway Inhibition: Hesperetin, the aglycone of this compound, has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] This is achieved by inhibiting the phosphorylation of p65 and blocking the phosphorylation and subsequent degradation of IκBα.[7] The inhibition of the NF-κB pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Hesperetin has been found to modulate the MAPK pathway, although the specific effects on this compound are still under investigation.[5][8]

  • Nrf2/HO-1 Pathway Activation: Hesperetin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[7]

Extraction and Purification Workflow Hesperidin Hesperidin Dissolution Dissolution in 0.1 N NaOH Hesperidin->Dissolution pH_Adjustment pH Adjustment to 7.0 Dissolution->pH_Adjustment Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Naringinase) pH_Adjustment->Enzymatic_Hydrolysis Precipitation Precipitation Enzymatic_Hydrolysis->Precipitation Purification Purification (Recrystallization/ Chromatography) Precipitation->Purification H7G_Product Hesperetin 7-O-glucoside Purification->H7G_Product

References

Methodological & Application

Enzymatic Synthesis of Hesperetin 7-O-Glucoside: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hesperetin 7-O-glucoside, a derivative of the flavonoid hesperidin, exhibits enhanced solubility and bioavailability, making it a compound of significant interest for the pharmaceutical and nutraceutical industries.[1][2][3] This application note provides a detailed protocol for the enzymatic synthesis of this compound from hesperidin. The method relies on the selective hydrolysis of the terminal rhamnose from hesperidin using α-L-rhamnosidase activity, often found in enzyme preparations like naringinase. This bioconversion offers a green and specific alternative to chemical synthesis methods.[4] This document outlines the necessary reagents, equipment, and a step-by-step protocol for the enzymatic reaction, product purification, and analytical quantification.

Introduction

Hesperidin, a major flavonoid in citrus peels, is composed of the aglycone hesperetin linked to a rutinose sugar moiety (rhamnose and glucose).[3] The enzymatic removal of the terminal rhamnose residue yields this compound, a compound with improved physicochemical and biological properties, including increased water solubility and enhanced bioavailability.[1][2][3] This enzymatic conversion can be achieved using enzymes with α-L-rhamnosidase activity, which selectively cleaves the α-1,6 glycosidic bond between rhamnose and glucose.[3][5] This protocol details a reproducible method for this synthesis, suitable for laboratory-scale production and research applications.

Principle of the Reaction

The enzymatic synthesis of this compound from hesperidin involves the specific catalytic action of an α-L-rhamnosidase. The enzyme recognizes and hydrolyzes the terminal rhamnose sugar from the rutinose moiety of hesperidin, leaving the glucose attached to the hesperetin aglycone.

Reaction: Hesperidin + H₂O --(α-L-rhamnosidase)--> this compound + L-Rhamnose

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Materials and Reagents
  • Hesperidin (Substrate)

  • Naringinase from Aspergillus sojae (Enzyme source with α-L-rhamnosidase activity) or a purified α-L-rhamnosidase

  • Citrate Buffer (50 mM, pH 5.5)

  • Sodium Hydroxide (0.1 N)

  • Absolute Ethanol

  • Ammonium Hydroxide

  • Deionized Water

  • This compound standard (for analytical purposes)

  • Acetonitrile (HPLC grade)

  • Formic Acid (HPLC grade)

  • Filter paper (0.2 µm and 0.45 µm)

  • Adsorption resin for column chromatography

Equipment
  • Magnetic stirrer with heating plate

  • pH meter

  • Incubator or water bath

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Lyophilizer (optional)

Enzymatic Synthesis of this compound
  • Substrate Preparation:

    • Due to the low water solubility of hesperidin, a hesperidin-copper (II) complex can be prepared to increase its solubility.[4][6]

    • Alternatively, dissolve hesperidin powder in 0.1 N NaOH solution to a concentration of 1% (w/v).[7] Immediately after solubilization, adjust the pH to the optimal range for the enzyme (e.g., pH 5.5 for naringinase) using an appropriate acid (e.g., citric acid).[7]

  • Enzymatic Reaction:

    • Preheat the substrate solution to the optimal reaction temperature (e.g., 50-60°C).[6][7]

    • Add the enzyme (e.g., naringinase or α-L-rhamnosidase) to the substrate solution. The enzyme concentration should be optimized, but a starting point of 1% (w/v) can be used.[7]

    • Incubate the reaction mixture with continuous stirring for a predetermined time (e.g., 16-24 hours).[7][8] The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them via HPLC.

  • Enzyme Inactivation:

    • After the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture in a boiling water bath for 10-30 minutes.[4][6]

Purification of this compound
  • Precipitation and Filtration:

    • Cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution.

    • If a hesperidin-copper complex was used, add excess ammonium hydroxide to dissociate the complex and precipitate the product.[4][6]

    • Harvest the precipitate by centrifugation or filtration.

  • Solubilization and Further Purification:

    • Wash the precipitate with deionized water.

    • For further purification, the precipitate can be solubilized in absolute ethanol.[7]

    • Filter the ethanol solution through a 0.45 µm filter to remove any insoluble impurities.[7]

    • The ethanol can be removed using a rotary evaporator.

  • Column Chromatography (Optional):

    • For higher purity, the product can be further purified using column chromatography with an appropriate adsorption resin.[7]

    • Load the filtered solution onto the column, wash with deionized water, and then elute the this compound with a suitable solvent, such as 60% ethanol.[7]

  • Final Product:

    • The purified this compound can be dried, for instance by lyophilization, and stored for further use.

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.

    • Detection: UV detector at a wavelength of 284-287 nm.[6]

    • Quantification: The concentration of this compound is determined by comparing the peak area with a standard calibration curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • For structural confirmation and more sensitive quantification, LC-MS/MS can be employed. The molecular ion and fragmentation patterns can be used to identify this compound.[7][9]

Data Presentation

The following table summarizes typical quantitative data from the enzymatic synthesis of this compound.

ParameterValueReference
Substrate Hesperidin[6][7]
Enzyme Naringinase (Aspergillus sojae) / α-L-rhamnosidase[1][3][10]
Substrate Concentration 1% (w/v)[7]
Enzyme Concentration 1% (w/v)[7]
pH 5.5 - 7.0[7][10]
Temperature 50 - 60 °C[6][7]
Reaction Time 16 - 48 hours[7]
Conversion Rate Up to 98%[8]
Overall Yield ~93% (with immobilized enzyme)[10]

Visualizations

Experimental Workflow

experimental_workflow sub Substrate Preparation (Hesperidin Solubilization) reac Enzymatic Reaction (Naringinase/α-L-rhamnosidase) sub->reac inact Enzyme Inactivation (Heat Treatment) reac->inact purif Purification (Precipitation/Filtration) inact->purif chrom Column Chromatography (Optional) purif->chrom anal Analysis (HPLC/LC-MS) purif->anal chrom->anal prod Final Product (this compound) anal->prod

Caption: Workflow for the enzymatic synthesis of this compound.

Enzymatic Conversion Pathway

conversion_pathway hesperidin Hesperidin (Hesperetin-7-O-rutinoside) enzyme α-L-rhamnosidase hesperidin->enzyme product This compound enzyme->product rhamnose L-Rhamnose enzyme->rhamnose

Caption: Enzymatic conversion of hesperidin to this compound.

References

Application Notes & Protocols: HPLC-MS/MS Method for the Quantification of Hesperetin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperetin 7-O-glucoside is a flavonoid glycoside found in citrus fruits and is a primary metabolite of hesperidin. It is known for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and various biomedical studies. This document provides a detailed HPLC-MS/MS method for its quantification.

Due to its rapid hydrolysis to its aglycone, hesperetin, in the small intestine, many studies focus on quantifying hesperetin as a marker of this compound absorption and metabolism[1][2]. This protocol will cover both the direct quantification of this compound and the indirect method through the measurement of hesperetin.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound and hesperetin from plasma or serum. Optimization may be required for different biological matrices.

a) Protein Precipitation (for direct and indirect analysis)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated hesperetin or a structurally similar flavonoid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for hesperetin analysis)

This method is particularly useful for cleaning up samples for the analysis of the less polar aglycone, hesperetin[3][4].

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the pre-treated plasma or serum sample (e.g., diluted 1:1 with 0.1% formic acid in water).

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase for analysis.

HPLC-MS/MS Method

a) Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-9 min: Return to 10% B and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for flavonoids.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound463.1301.1Negative
Hesperetin301.1151.0Negative
Internal Standard (e.g., Hesperetin-d3)304.1151.0Negative

Note: The MRM transition for this compound is proposed based on the common fragmentation pattern of flavonoid glycosides, which involves the loss of the glucose moiety (a neutral loss of 162 Da).

Quantitative Data

The following tables summarize typical validation parameters for the quantification of hesperetin, which can be adapted for this compound method development.

Table 1: Method Validation Parameters for Hesperetin Quantification

ParameterResultReference
Linearity Range (Plasma)0.2 - 100 ng/mL[5]
Linearity Range (Urine)50 - 5000 nM[3]
LLOQ (Plasma)0.2 ng/mL[5]
AccuracyWithin ±15%[5]
Precision (Intra- and Inter-day)<15% RSD[5]
Extraction Recovery>85%[5]

Table 2: Pharmacokinetic Data for Hesperetin after Oral Administration of this compound

ParameterValueReference
Cmax (Plasma)~2.3 µM (with 0.25% H-7-glc diet)[6]
Tmax~5-7 hours[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for HPLC-MS/MS quantification.

Metabolic Pathway of this compound

metabolic_pathway Hesperidin Hesperidin H7G This compound Hesperidin->H7G Intestinal Microbiota (α-L-rhamnosidase) Hesperetin Hesperetin H7G->Hesperetin Small Intestine (β-glucosidase) Metabolites Phase II Metabolites (Glucuronides, Sulfates) Hesperetin->Metabolites Liver & Intestinal Wall (Phase II Enzymes) Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for the Analytical Determination of Hesperetin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Hesperetin 7-O-glucoside, a flavonoid monoglucoside with significant anti-inflammatory and antioxidant properties. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are intended for use in research and quality control settings.

Analytical Standards and Preparation

For accurate quantification, it is imperative to use a certified analytical standard of this compound.[1]

1.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[2] This stock solution should be stored at 2-8°C and protected from light.[1][3] For enhanced solubility, the solution can be sonicated or gently warmed.[4]

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.

1.2. Sample Preparation

  • Solid Samples (e.g., plant material, formulations): An extraction with methanol is recommended. For instance, 0.1 g of a gel formulation can be sonicated with 10 mL of HPLC-grade methanol for 15 minutes to extract the analyte. The resulting mixture should be centrifuged, and the supernatant collected for analysis.[3]

  • Liquid Samples (e.g., plasma, urine): A solid-phase extraction (SPE) may be necessary to remove interfering matrix components. For plasma or urine samples, incubation with β-glucuronidase/sulfatase can be employed to analyze the aglycone, hesperetin.[5][6]

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC method for the quantification of this compound.

2.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][7]
Mobile Phase Isocratic elution with a mixture of Methanol and Water (50:50, v/v).[2] Alternatively, a gradient elution can be used.
Flow Rate 0.9 mL/min[2]
Column Temperature 40°C[2]
Detection UV-Vis Detector at 280 nm[2]
Injection Volume 10 µL[2]

2.2. Quantitative Data for Hesperetin (Aglycone)

The following table summarizes the validation parameters for the quantitative analysis of hesperetin, the aglycone of this compound. These values can serve as a reference for the method validation of this compound.

Validation ParameterResult
Linearity Range 25 - 2500 ng/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 1.61 ng/mL[3]
Limit of Quantification (LOQ) 4.89 ng/mL[3]
Intra-day Precision (%RSD) < 1%[3]
Inter-day Precision (%RSD) < 2%[3]
Accuracy (% Recovery) > 98%[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices.

3.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[8]
Mobile Phase A gradient of Acetonitrile and 0.1% Formic Acid in Water.[9]
Flow Rate 0.2 mL/min[8]

3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), can be run in both positive and negative modes.[5]
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 465.1 (for [M+H]⁺) or 463.1 (for [M-H]⁻)
Product Ions (m/z) Fragmentation will lead to the hesperetin aglycone at m/z 303.1 (positive mode) or 301.3 (negative mode).[9]

3.3. Quantitative Data for Hesperetin (Aglycone) by LC-MS/MS

The following table provides validation data for the LC-MS/MS analysis of hesperetin.

Validation ParameterResult
Linearity Range (Plasma) 0.2 - 100 ng/mL[10]
Correlation Coefficient (r) > 0.999[10]
Lower Limit of Quantification (LLOQ) 200 pg/mL[10]
Precision (%RSD) 2.06 - 9.54%[9]
Accuracy (% Bias) -6.52 to 3.82%[9]
Extraction Recovery > 87%[9]

Experimental Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction/SPE) hplc_lcms HPLC or LC-MS/MS Analysis sample_prep->hplc_lcms std_prep Standard Preparation (Serial Dilution) std_prep->hplc_lcms data_acq Data Acquisition hplc_lcms->data_acq quantification Quantification (Calibration Curve) data_acq->quantification reporting Reporting of Results quantification->reporting

Caption: General workflow for the quantitative analysis of this compound.

4.2. Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway hesperetin_7g This compound nf_kb NF-κB Pathway hesperetin_7g->nf_kb inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 activates myd88 MyD88 tlr4->myd88 myd88->nf_kb inflammation Inflammatory Response (TNF-α, IL-1β, IL-22) nf_kb->inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Concluding Remarks

The provided protocols offer a robust framework for the quantitative analysis of this compound. It is crucial to perform method validation specific to the laboratory's equipment and matrices to ensure accurate and reliable results. The anti-inflammatory properties of this compound, mediated through the inhibition of key signaling pathways, underscore its potential as a therapeutic agent.[11][12]

References

Hesperetin 7-O-glucoside: Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside, a flavonoid commonly found in citrus fruits, has garnered significant interest in the scientific community for its diverse biological activities. As a monoglucoside of hesperetin, it exhibits improved bioavailability compared to its parent compound, hesperidin. This document provides detailed application notes and experimental protocols for researchers investigating the enzyme inhibitory properties of this compound, with a focus on its potential therapeutic applications. The provided protocols and data are intended to serve as a comprehensive resource for designing and conducting in vitro studies.

Enzyme Inhibition Profile of this compound

This compound has been demonstrated to inhibit several key enzymes implicated in various physiological and pathological processes. The following table summarizes the quantitative data on its inhibitory activity.

Enzyme TargetOrganism/SourceInhibition ParameterValueReference
Human Intestinal Maltase HumanKᵢ1.8 mM[1]
Human HMG-CoA Reductase HumanKᵢ9.8 µM[1]
α-Glucosidase Not SpecifiedIC₅₀ (Hesperidin)18.52 µM[2]

Note: The IC₅₀ value for α-glucosidase is for the related compound hesperidin and can be used as a starting point for dose-response studies with this compound.

Experimental Protocols

This section provides detailed methodologies for key enzyme inhibition assays and for investigating the anti-inflammatory effects of this compound.

Protocol 1: Human Intestinal Maltase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on human intestinal maltase activity.

Materials:

  • This compound (analytical standard)

  • Human intestinal acetone powder or a recombinant human intestinal maltase

  • Maltose (substrate)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Sodium phosphate buffer (0.1 M, pH 6.9)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of human intestinal maltase from human intestinal acetone powder in cold sodium phosphate buffer. Centrifuge to remove insoluble material and use the supernatant for the assay. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction:

    • In a 96-well microplate, add 20 µL of different concentrations of this compound solution.

    • Add 20 µL of the human intestinal maltase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of maltose solution (substrate concentration should be around the Kₘ value for human intestinal maltase).

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measurement of Glucose Production:

    • Stop the reaction by adding 200 µL of GOPOD reagent to each well.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: HMG-CoA Reductase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against human HMG-CoA reductase.

Materials:

  • This compound

  • Human HMG-CoA Reductase (recombinant)

  • HMG-CoA (substrate)

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer containing DTT and EDTA)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

  • Assay Reaction:

    • In a 96-well UV-transparent microplate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations.

      • NADPH solution.

      • HMG-CoA Reductase enzyme solution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the HMG-CoA substrate solution.

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each this compound concentration.

    • Calculate the IC₅₀ value.

    • For Kᵢ determination, perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor, and analyze the data using appropriate enzyme kinetic models.

Protocol 3: In Vitro Anti-Inflammatory Activity - Inhibition of NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the NF-κB signaling pathway in a cellular model of inflammation. This protocol is based on studies of the aglycone, hesperetin, which has been shown to inhibit this pathway.[3][4]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Reagents for Western blotting (lysis buffer, primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin, secondary antibodies)

  • Reagents for immunofluorescence (paraformaldehyde, Triton X-100, DAPI)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence, 24-well plates for ELISA).

    • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the appropriate duration (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for cytokine production).

  • Western Blot Analysis:

    • After treatment, lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, and p65 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Immunofluorescence for p65 Nuclear Translocation:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of p65.

  • ELISA for Pro-inflammatory Cytokines:

    • After 24 hours of stimulation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensities from the Western blots and normalize to the loading control.

    • Analyze the immunofluorescence images to determine the percentage of cells with nuclear p65.

    • Calculate the concentrations of cytokines from the ELISA data.

    • Compare the results from the this compound treated groups with the LPS-only treated group to determine the inhibitory effect.

Visualizations

The following diagrams illustrate the experimental workflows and the targeted signaling pathway.

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis inhibitor This compound (Serial Dilutions) preincubation Pre-incubation (Inhibitor + Enzyme) inhibitor->preincubation enzyme Enzyme Solution (e.g., Maltase, HMGCR) enzyme->preincubation substrate Substrate Solution (e.g., Maltose, HMG-CoA) reaction Reaction Initiation (+ Substrate) substrate->reaction preincubation->reaction 10 min incubation Incubation (37°C) reaction->incubation Defined Time measurement Measurement (e.g., Absorbance) incubation->measurement analysis Data Analysis (IC50, Ki) measurement->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammatory_Genes Induces Transcription H7G This compound H7G->IKK Inhibits H7G->p65_p50 Inhibits Nuclear Translocation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Hesperetin 7-O-glucoside: Application Notes for Investigating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperetin 7-O-glucoside (Hes-7-G) is a naturally occurring flavonoid monoglucoside found in citrus fruits.[1][2] It is a key metabolite of Hesperidin, which is hydrolyzed by gut microflora into its aglycone form, Hesperetin.[3][4] Hesperetin and its glucosides are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[5][6] These effects are primarily attributed to their ability to modulate key cellular signaling pathways. After administration, Hesperetin is rapidly converted to its glycosides, which are then absorbed.[7] Therefore, understanding the effects of this compound and its aglycone is crucial for research into therapeutics for various diseases.

This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate critical cellular signaling pathways, including the NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways.

Key Signaling Pathways Modulated by this compound

Hesperetin and its metabolites exert their biological effects by targeting multiple nodes within complex intracellular signaling cascades.

Anti-Inflammatory Signaling: NF-κB and MAPK Pathways

Inflammation is a critical process in many diseases, and its signaling is largely governed by the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. Hesperetin has been shown to suppress inflammatory responses by inhibiting these pathways.[8][9] It can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by preventing the phosphorylation and degradation of IκBα, which in turn blocks the activation of the NF-κB p65 subunit.[8][10] Additionally, it can inhibit the phosphorylation of MAPK family members such as p38 and JNK.[5][9]

G cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IkB IκBα TLR4->IkB activates degradation p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Hes7G Hesperetin (Metabolite of Hes-7-G) Hes7G->MAPK_pathway inhibits Hes7G->IkB inhibits degradation Gene Gene Transcription NFkB_nuc->Gene Gene->Cytokines

Caption: Hesperetin inhibits NF-κB and MAPK inflammatory pathways.

Table 1: Quantitative Effects on Anti-Inflammatory Pathways

Pathway Target Model Concentration Effect Reference
NF-κB NF-κB (p65) Phosphorylation LPS-induced RAW 264.7 cells Not specified Inhibition [8]
NF-κB IκBα Degradation LPS-induced RAW 264.7 cells Not specified Inhibition [8]
MAPK JNK1/2 Phosphorylation LPS-activated RAW 264.7 cells 1-10 μM (metabolites) Suppression [11]
MAPK p38 Phosphorylation LPS-activated RAW 264.7 cells 1-10 μM (metabolites) Suppression [11]
Cytokines TNF-α, IL-6, IL-1β Secretion LPS-induced RAW 264.7 cells Not specified Dramatic suppression [8]

| Inflammation | Colon Length | DSS-induced colitis mice | 1 mg/kg (Hes-7-G) | Recovery from 5.91 cm to 6.45 cm |[1][2] |

Antioxidant Response: Nrf2/HO-1 Pathway

The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation. In the presence of oxidative stress or activators like Hesperetin, Nrf2 translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[8][12] Hesperetin has been shown to enhance the expression of Nrf2 and HO-1, thereby protecting cells from oxidative damage.[8][13]

G cluster_nucleus ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome leads to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) Hes7G Hesperetin (Metabolite of Hes-7-G) Hes7G->Nrf2 promotes dissociation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to ARE->Antioxidant_Enzymes upregulates Nrf2_dissociated->Nrf2_nuc translocation

Caption: Hesperetin activates the Nrf2 antioxidant response pathway.

Table 2: Quantitative Effects on Antioxidant Pathways

Pathway Target Model Concentration Effect Reference
Nrf2 Nrf2 Expression LPS-induced RAW 264.7 cells Not specified Marked enhancement [8]
Nrf2 HO-1 Expression LPS-induced RAW 264.7 cells Not specified Marked enhancement [8]
Nrf2 Nrf2 mRNA Expression LPS-activated BV-2 microglial cells Not specified Induction [12]
Nrf2 HO-1 mRNA Expression LPS-activated BV-2 microglial cells Not specified Upregulation [12]

| Nrf2 | GCLC mRNA Expression | LPS-activated BV-2 microglial cells | Not specified | Upregulation |[12] |

Cell Proliferation & Survival: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers.[14] Hesperetin has demonstrated anti-cancer effects by inhibiting this pathway.[15] It can suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[15] This inhibition is often associated with an increase in the expression of the tumor suppressor PTEN.[15]

Caption: Hesperetin inhibits the PI3K/Akt/mTOR survival pathway.

Table 3: Quantitative Effects on PI3K/Akt/mTOR Pathway

Pathway Target Model Concentration Effect Reference
PI3K/Akt Akt Phosphorylation HCT-15 colon cancer cells 25 and 50 µM Effective inhibition [15]
PI3K/Akt PTEN Expression HCT-15 colon cancer cells 25 and 50 µM Parallel increase [15]
mTOR mTOR Dephosphorylation HCT-15 colon cancer cells 25 and 50 µM Enhanced dephosphorylation [15]
Apoptosis Cell Viability HCT-15 colon cancer cells 25 and 50 µM Significant reduction (p < 0.0001) [15]

| PI3K/Akt | PI3K p110α/γ Expression | High glucose-treated PDLSCs | Not specified | Increased expression |[16] |

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental questions when investigating the effects of this compound.

Protocol 1: Cell Culture and Treatment

This workflow outlines the basic steps for preparing cells for downstream analysis after treatment with Hes-7-G.

G Start Start Seed 1. Seed cells in appropriate culture plates/flasks Start->Seed Adhere 2. Allow cells to adhere (typically 24h) Seed->Adhere Prepare 3. Prepare Hes-7-G stock solution (e.g., in DMSO) and dilute in culture medium Adhere->Prepare Treat 4. Treat cells with desired concentrations of Hes-7-G Prepare->Treat Incubate 5. Incubate for the desired time period (e.g., 24h, 48h) Treat->Incubate Stimulate 6. (Optional) Add stimulus (e.g., LPS, H2O2) for a specific duration Incubate->Stimulate Harvest 7. Harvest cells for downstream analysis Stimulate->Harvest End End Harvest->End G Start Start: Treated Cells Lysis 1. Cell Lysis & Protein Extraction (RIPA buffer + inhibitors) Start->Lysis Quantify 2. Protein Quantification (BCA or Bradford Assay) Lysis->Quantify SDS 3. SDS-PAGE (Separate proteins by size) Quantify->SDS Transfer 4. Protein Transfer (to PVDF or Nitrocellulose membrane) SDS->Transfer Block 5. Blocking (5% non-fat milk or BSA) Transfer->Block Primary 6. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Nrf2) Block->Primary Wash1 7. Washing (TBST) Primary->Wash1 Secondary 8. Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary Wash2 9. Washing (TBST) Secondary->Wash2 Detect 10. Detection (ECL substrate & Imaging) Wash2->Detect Analyze 11. Densitometry Analysis Detect->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Enzymatic Synthesis of Hesperetin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of Hesperetin 7-O-glucoside, ultimately aiming to improve low reaction yields.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low solubility of hesperetin or hesperidin is limiting the reaction.

  • Question: My reaction yield is very low, and I observe that my substrate (hesperetin or hesperidin) is not fully dissolved in the reaction medium. How can I improve its solubility?

    Answer: The poor aqueous solubility of both hesperetin and its precursor hesperidin is a primary limiting factor in achieving high yields of this compound.[1][2][3] Here are several strategies to address this:

    • Use of Co-solvents: For the direct glucosylation of hesperetin, incorporating an organic co-solvent is often necessary.[1] Studies have shown that bis(2-methoxyethyl) ether (diglyme) and acetonitrile can significantly improve the yield.[1] An optimal concentration of the co-solvent is crucial, as high concentrations can lead to enzyme inactivation. For instance, with cyclodextrin glucanotransferase (CGTase), 30% (v/v) of bis(2-methoxyethyl) ether was found to be optimal.[4]

    • Substrate Modification: In the case of hesperidin hydrolysis, a novel approach involves using a more soluble substrate derivative. One successful method is the preparation of a hesperidin-Cu(II) complex, which exhibits significantly higher water solubility than hesperidin alone.[2][3] The complex can then be hydrolyzed by rhamnosidase, followed by the removal of the copper ion to yield pure this compound.[2][3]

    • Formation of Inclusion Complexes: Encapsulating the substrate within molecules like cyclodextrins can enhance its solubility.[5]

Issue 2: Suboptimal reaction conditions are affecting enzyme activity and product yield.

  • Question: I've improved substrate solubility, but my yield is still low. How do I determine the optimal reaction conditions for my enzymatic synthesis?

    Answer: Optimizing reaction parameters such as pH, temperature, and substrate concentration is critical for maximizing enzyme activity and product yield.

    • pH: The optimal pH depends on the specific enzyme being used. For example, in the glucosylation of hesperetin using CGTase, a citrate buffer with a pH of 5.0 resulted in the highest yield.[4][6] For the hydrolysis of a hesperidin-Cu(II) complex with rhamnosidase, the optimal pH was found to be 6.0.[2][3]

    • Temperature: Temperature affects both enzyme activity and stability. For the CGTase-catalyzed glucosylation of hesperetin, 60°C was identified as the optimum temperature, representing a balance between enzyme activity and stability.[1][6]

    • Substrate and Glucosyl Donor Concentration: The concentrations of the substrate and, if applicable, the glucosyl donor, must be optimized. In the synthesis using CGTase and soluble starch as the glucosyl donor, increasing the concentration of both hesperetin and starch generally leads to a higher amount of the glucoside product.[1] However, an optimal ratio exists, and for this specific reaction, a 12:1 w/w ratio of starch to hesperetin (at 15 mg/mL hesperetin and 180 mg/mL starch) yielded the maximum amount of glucoside.[1]

Issue 3: The enzyme appears to be unstable or losing activity over time.

  • Question: My reaction starts well, but the rate decreases significantly over time, or the enzyme cannot be reused effectively. What can I do to improve enzyme stability?

    Answer: Enzyme instability can be a significant hurdle. Enzyme immobilization is a common and effective strategy to enhance stability and enable reusability.

    • Immobilization: Immobilizing the enzyme on a solid support can improve its thermal stability and resistance to organic solvents.[7] For instance, rhamnosidase has been successfully immobilized on Fe3O4@graphene oxide, which not only improved its stability at higher temperatures but also allowed for easy separation from the reaction mixture using a magnet and facilitated its reuse for multiple reaction cycles.[2][3] Immobilized enzymes have been shown to retain a high percentage of their activity over extended periods compared to their free counterparts.[2]

Issue 4: Product hydrolysis is reducing the final yield.

  • Question: I've noticed that the concentration of my desired this compound decreases after reaching a maximum. Why is this happening and how can it be prevented?

    Answer: In kinetically controlled reactions, such as those catalyzed by glycosidic enzymes like CGTase, the product can be susceptible to hydrolysis by the same enzyme that synthesized it.[4][6] This means that after reaching a peak concentration, the this compound may be slowly hydrolyzed back. To mitigate this, it is crucial to monitor the reaction progress over time and stop the reaction when the maximum product concentration is achieved.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from optimization studies on the enzymatic synthesis of this compound.

Table 1: Optimization of Hesperetin Glucosylation using CGTase [1][4][6]

ParameterConditionResult
Co-solvent 30% (v/v) bis(2-methoxyethyl) etherHighest monoglucoside production
pH 10 mM Sodium Citrate, pH 5.0Highest monoglucoside yield
Temperature 60 °COptimal for enzyme activity and stability
Substrate Ratio 12:1 w/w (Starch:Hesperetin)Maximum glucoside yield
Max. Concentration ~2 mMAchieved after 24 hours
Conversion Yield ~4.1%Under optimal conditions

Table 2: Comparison of Free vs. Immobilized Rhamnosidase for Hesperidin Hydrolysis [2]

ParameterFree RhamnosidaseImmobilized Rhamnosidase
Optimal pH 6.06.0
Thermal Stability Exhibited 43.4% activity after 120 min at 60°CRetained 85.3% activity after 120 min at 60°C
Reusability Not reportedRetained good activity after 10 successive runs
Km value Lower than immobilizedHigher than free enzyme
Vmax value Lower than immobilizedHigher than free enzyme

Experimental Protocols

Protocol 1: Enzymatic Glucosylation of Hesperetin using Cyclodextrin Glucanotransferase (CGTase)

This protocol is based on the optimized conditions reported for the regioselective α-glucosylation of hesperetin.[4][6]

Materials:

  • (±)-Hesperetin

  • Partially hydrolyzed starch

  • Cyclodextrin glucanotransferase (CGTase) from Thermoanaerobacter sp.

  • bis(2-methoxyethyl) ether (diglyme)

  • Sodium citrate buffer (10 mM, pH 5.0)

  • Reaction vessel (e.g., Eppendorf tube or small flask)

  • Thermomixer or shaking incubator

Procedure:

  • Prepare the reaction mixture by dissolving hesperetin (15 mg) and partially hydrolyzed starch (180 mg) in a mixture of 10 mM sodium citrate buffer pH 5.0 (0.6 mL) and bis(2-methoxyethyl) ether (0.3 mL).

  • Add the CGTase enzyme solution (10% v/v of the total reaction volume).

  • Incubate the reaction mixture at 60°C with vigorous shaking (e.g., 1000 rpm) for 24 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of this compound.

  • Stop the reaction at the point of maximum product concentration by heat inactivation of the enzyme or by adding a suitable quenching agent.

  • The product can then be purified using techniques such as semi-preparative HPLC.

Protocol 2: Enzymatic Hydrolysis of Hesperidin-Cu(II) Complex using Immobilized Rhamnosidase

This protocol describes a novel approach to synthesize this compound from a soluble hesperidin derivative.[2][3]

Materials:

  • Hesperidin-copper(II) complex (prepared separately)

  • Immobilized α-L-rhamnosidase (e.g., on Fe3O4@graphene oxide)

  • Citric acid buffer (50 mM, pH 6.0)

  • Ammonium hydroxide

  • Reaction vessel

  • Shaking incubator

  • Magnet (for separation of immobilized enzyme)

Procedure:

  • Prepare a solution of the hesperidin-copper complex (e.g., 0.1 mg/mL) in 50 mM citric acid buffer (pH 6.0).

  • Preheat the substrate solution in a shaking incubator at 60°C for 5 minutes.

  • Add the immobilized rhamnosidase to initiate the catalytic reaction.

  • Incubate the mixture at 60°C with shaking (e.g., 170 rpm) for a predetermined duration (e.g., 1 hour, but should be optimized).

  • Stop the reaction by inactivating the enzyme (e.g., by boiling for 30 minutes, though with immobilized enzymes, magnetic separation is the primary method).

  • Separate the immobilized enzyme from the reaction mixture using a permanent magnet. The enzyme can be washed and stored for reuse.

  • To the supernatant containing the HMG-Cu(II) complex, add ammonium hydroxide to act as a ligand dissociation agent, which will release the this compound.

  • The final product can be purified and analyzed by HPLC and mass spectrometry.

Visualizations

Enzymatic_Synthesis_Workflow cluster_start Starting Material Selection cluster_method1 Method 1: Direct Glucosylation cluster_method2 Method 2: Selective Hydrolysis cluster_end Product & Analysis Hesperetin Hesperetin Glucosylation Direct Glucosylation (e.g., CGTase + Starch) Hesperetin->Glucosylation Hesperidin Hesperidin Solubilization Improve Solubility (e.g., Hesperidin-Cu(II) complex) Hesperidin->Solubilization Optimization1 Optimize: - Co-solvent - pH - Temperature - Substrate Ratio Glucosylation->Optimization1 H7G This compound Optimization1->H7G Hydrolysis Selective Hydrolysis (e.g., Rhamnosidase) Solubilization->Hydrolysis Optimization2 Optimize: - pH - Temperature - Enzyme Immobilization Hydrolysis->Optimization2 Optimization2->H7G Analysis HPLC / MS Analysis H7G->Analysis

Caption: Workflow for the two primary enzymatic synthesis routes to produce this compound.

Troubleshooting_Tree Start Low Yield of This compound Q1 Is the substrate fully dissolved? Start->Q1 Sol1 Improve Solubility: - Add co-solvent (e.g., diglyme) - Use soluble derivative (Hesperidin-Cu(II)) - Form inclusion complex Q1->Sol1 No Q2 Are reaction conditions (pH, temp) optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Optimize Conditions: - Test different pH values (e.g., pH 5-6) - Vary temperature (e.g., 50-70°C) - Optimize substrate ratios Q2->Sol2 No Q3 Is enzyme activity decreasing over time? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Enhance Enzyme Stability: - Immobilize the enzyme - Check for inhibitors Q3->Sol3 Yes Q4 Does product concentration decrease after a peak? Q3->Q4 No A3_Yes Yes A3_No No Sol3->Q4 Sol4 Prevent Product Hydrolysis: - Monitor reaction over time - Stop reaction at max yield Q4->Sol4 Yes End Yield Improved Q4->End No A4_Yes Yes A4_No No Sol4->End

Caption: A troubleshooting decision tree to diagnose and resolve low yield issues in the synthesis.

References

Overcoming low solubility of Hesperetin 7-O-glucoside in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for overcoming the low aqueous solubility of Hesperetin 7-O-glucoside (H7G).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the aqueous solubility of this compound (H7G) and why is it problematic?

A1: this compound, a flavonoid derived from citrus fruits, exhibits very low solubility in aqueous solutions. The estimated aqueous solubility of pure H7G is approximately 0.007%, classifying it as practically insoluble.[1] This poor solubility is a major obstacle for in vitro and in vivo studies, as it can lead to precipitation in experimental media, inaccurate concentration measurements, and low bioavailability.

Q2: I'm preparing H7G for a cell culture experiment. What solvent should I use for my stock solution?

A2: H7G is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

General Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of H7G powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10-50 mM).

  • To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[3]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] Use the prepared solution on the same day if possible.[2]

Q3: Troubleshooting - My H7G precipitates when I add my DMSO stock to my aqueous cell culture medium. What can I do?

A3: This is a common problem known as "solvent-shifting" precipitation. While H7G is soluble in pure DMSO, its solubility drastically decreases when the DMSO stock is diluted into the aqueous environment of the culture medium.[5]

Here are several strategies to overcome this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 0.5% (v/v), to minimize solvent toxicity to the cells.

  • Rapid Mixing: Add the DMSO stock to the medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.

  • Pre-warming Medium: Adding the stock to pre-warmed (37°C) medium can sometimes help maintain solubility.

  • Use a Solubilizing Agent: For persistent precipitation issues, employing a solubilizing agent is the most effective strategy. The most well-documented method for H7G is complexation with cyclodextrins.

Q4: How can cyclodextrins improve the solubility of H7G?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like H7G, forming a stable, water-soluble inclusion complex.[6] This complexation effectively shields the hydrophobic parts of H7G from water, dramatically increasing its aqueous solubility.

Forming an inclusion complex with β-cyclodextrin (β-CD) has been shown to increase the aqueous solubility of H7G by approximately 500-fold.[1]

Q5: Are there other methods to enhance H7G solubility?

A5: Yes, while cyclodextrin complexation is a primary method, other nanoformulation strategies have been successfully applied to hesperetin (the aglycone of H7G) and can be adapted for H7G. One such method is the creation of a nanoemulsion . Nanoemulsions are nanoparticle systems consisting of an oil phase and an aqueous phase stabilized by an emulsifier, which can encapsulate hydrophobic compounds and improve their solubility and bioavailability.[7][8]

Solubility Enhancement Data

The following table summarizes the quantitative improvements in solubility for H7G and its related compounds using different methods.

CompoundMethod/SolventBase SolubilityEnhanced SolubilityFold IncreaseReference
This compound β-Cyclodextrin Inclusion Complex0.007% in water3.8% in water~540x[1]
This compound 10% Ethanol(Not specified)55-fold > Hesperidin55x[2]
Hesperetin TPGS Micelles47.91 µg/mL~1030 µg/mL (21.5x)21.5x[9]
Hesperetin Phosphatidylcholine Complexes47.91 µg/mL~992 µg/mL (20.7x)20.7x[9]
Hesperidin Solid Dispersion (Mannitol)0.003 mg/mL~0.072 mg/mL (24.05x)24.05x

Experimental Protocols

Protocol 1: Preparation of H7G/β-Cyclodextrin (β-CD) Inclusion Complex

This protocol is based on the enzymatic hydrolysis of hesperidin in the presence of β-CD, which yields the H7G/β-CD complex directly.[1]

Materials:

  • Hesperidin

  • β-Cyclodextrin (β-CD)

  • Naringinase enzyme

  • Water (deionized or distilled)

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

  • Reaction vessel with temperature control (e.g., heated stirred tank)

  • Filtration apparatus

  • Spray dryer (for large-scale preparation) or lyophilizer (for lab-scale)

Methodology:

  • Dissolve hesperidin and β-cyclodextrin in water within the reaction vessel.

  • Heat the mixture to 70°C with continuous stirring.

  • Adjust the pH of the solution to 4.5.

  • Add the naringinase enzyme to the mixture to initiate the hydrolysis of hesperidin to H7G.

  • Allow the enzymatic digestion to proceed for approximately 24 hours at 70°C. The progress can be monitored by HPLC to confirm the conversion of hesperidin to H7G (a conversion rate of ~98% is expected).[1]

  • After the reaction is complete, filter the solution to remove any insoluble materials.

  • For large-scale production, sterilize the solution via microfiltration and then dry it using a spray dryer. For laboratory scale, the solution can be freeze-dried (lyophilized) to obtain a solid powder of the H7G/β-CD inclusion complex.

Protocol 2: Preparation of a Hesperetin-Loaded Nanoemulsion

This protocol for hesperetin (HT) can be adapted as a starting point for H7G. It uses a sonication method to create the nanoemulsion.[10][11][12]

Materials:

  • Hesperetin (or H7G)

  • Oil Phase: Capric/caprylic acid triglycerides

  • Surfactant: Polysorbate 80

  • Stabilizer: Soy phosphatidylcholine

  • Aqueous Phase: Ultra-pure water

  • High-energy sonicator (probe or bath)

Methodology:

  • Prepare the Oil Phase: In a suitable vessel, combine soy phosphatidylcholine (e.g., 0.4% w/v), capric/caprylic acid triglycerides (e.g., 1.8% w/v), and polysorbate 80 (e.g., 2.1% w/v).

  • Add the hesperetin powder (e.g., to a final concentration of 100 mM) to the oil phase mixture.

  • Form the Pre-emulsion: Gently heat and stir the oil phase until all components are fully dissolved. Slowly add the aqueous phase (ultra-pure water) dropwise to the oil phase under continuous stirring to form a coarse pre-emulsion.

  • Sonication: Subject the pre-emulsion to high-energy sonication. This critical step reduces the droplet size to the nano-scale. The duration and power of sonication must be optimized for the specific formulation and equipment.

  • Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure stability. An encapsulation efficiency of over 70% is typically achievable.[7][12]

Visualized Workflows and Pathways

Logical Workflow: Selecting a Solubilization Strategy

This diagram outlines the decision-making process for a researcher facing H7G solubility issues.

start Start: Low H7G Solubility Issue stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution precipitate_q Does it Precipitate? dilution->precipitate_q no_precipitate Proceed with Experiment precipitate_q->no_precipitate No yes_precipitate Troubleshoot Dilution precipitate_q->yes_precipitate Yes optimize Optimize Dilution: - Rapid Mixing - Lower Final [DMSO] - Pre-warm Medium yes_precipitate->optimize precipitate_q2 Still Precipitates? optimize->precipitate_q2 precipitate_q2->no_precipitate No use_complex Use Advanced Formulation precipitate_q2->use_complex Yes complex_options Option 1: Prepare H7G/β-Cyclodextrin Complex Option 2: Prepare H7G Nanoemulsion use_complex->complex_options end Proceed with Soluble H7G Formulation complex_options->end

Caption: Decision tree for addressing H7G solubility.

Signaling Pathway: Hesperetin's Anti-inflammatory Mechanism

Hesperetin (the aglycone of H7G) exerts anti-inflammatory and antioxidant effects by modulating key signaling pathways like NF-κB and Nrf2.

cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response hesperetin_nrf2 Hesperetin keap1 Keap1 hesperetin_nrf2->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds antioxidant_genes Transcription of Antioxidant Genes (HO-1, GCLC, NQO1) are->antioxidant_genes activates oxidative_stress Reduced Oxidative Stress antioxidant_genes->oxidative_stress inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk hesperetin_nfkb Hesperetin hesperetin_nfkb->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases inflammatory_genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6) nfkb->inflammatory_genes translocates to nucleus and activates inflammation Reduced Inflammation inflammatory_genes->inflammation

Caption: Hesperetin's dual action on Nrf2 and NF-κB pathways.

References

Hesperetin 7-O-glucoside stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hesperetin 7-O-glucoside in various experimental conditions. Find answers to frequently asked questions and troubleshoot common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the solvent used. Like many flavonoids, it is susceptible to degradation under alkaline conditions and at elevated temperatures. The presence of oxidative agents can also lead to its degradation.

Q2: In which pH range is this compound most stable?

A2: While specific quantitative data for this compound is limited, data from its aglycone, hesperetin, suggests that it is significantly more stable in acidic to neutral pH (pH 1.2-5)[1]. Significant degradation is observed at pH 7.4 and above, with the rate of degradation increasing with pH[1]. A similar trend is observed for the related compound, hesperidin, which is stable for up to 2 months in the pH range of 1-7.4 at 25°C and 40°C, but degrades at pH 9[2].

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage, it is advisable to keep this compound solutions in a refrigerator at 2-8°C, protected from light. For long-term storage, freezing at -20°C or -80°C is recommended, especially for stock solutions prepared in organic solvents like DMSO. Aqueous solutions should ideally be prepared fresh.

Q4: Which solvents are suitable for dissolving and storing this compound?

A4: this compound has limited water solubility. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used to prepare stock solutions. For analytical purposes, such as HPLC, mobile phases often consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid[3]. When preparing aqueous solutions for biological assays, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guides

Q1: I am observing a rapid loss of my this compound in my cell culture medium (pH 7.4). What could be the cause and how can I mitigate this?

A1:

  • Problem: this compound is likely degrading in the neutral to slightly alkaline pH of your cell culture medium. Stability studies on the aglycone, hesperetin, show significant degradation at pH 7.4, which is temperature-dependent[1].

  • Solution:

    • Prepare Fresh Solutions: Prepare your this compound working solutions immediately before use.

    • Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of the compound in the medium.

    • Use a Lower pH Buffer for Stock: While the final pH will be that of the medium, ensuring your concentrated stock is in a stable buffer system before the final dilution can help.

    • Consider a Stability Study in Your Medium: Perform a preliminary experiment to quantify the degradation rate of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This will help you to determine the effective concentration over time.

Q2: My this compound solution has turned yellow/brown. Is it still usable?

A2:

  • Problem: A color change often indicates degradation of flavonoids. This can be due to oxidation or alkaline hydrolysis.

  • Solution:

    • Discard the Solution: It is highly recommended to discard the discolored solution as the presence of degradation products can interfere with your experimental results.

    • Check Your Solvent/Buffer: Ensure your solvents are of high purity and your buffers are correctly prepared and at the intended pH.

    • Protect from Light and Air: Store your solutions, especially stock solutions, in amber vials and consider purging with an inert gas (like nitrogen or argon) before sealing to minimize oxidation.

Q3: I am getting inconsistent results in my experiments. Could the stability of this compound be a factor?

A3:

  • Problem: Inconsistent results can indeed be a consequence of variable degradation of your compound between experiments.

  • Solution:

    • Standardize Solution Preparation: Always follow a strict, standardized protocol for preparing your this compound solutions.

    • Verify Concentration: If possible, verify the concentration of your working solutions using a spectrophotometer or HPLC before each experiment.

    • Run a Positive Control: Include a positive control with a known stable compound to ensure your assay is performing consistently.

    • Assess Stability Under Your Conditions: As mentioned previously, a small-scale stability study under your specific experimental conditions can provide valuable insights.

Data Presentation

Table 1: Stability of Hesperetin (Aglycone) in Aqueous Solutions at Different pH and Temperatures [1]

pHTemperature (°C)Apparent First-Order Degradation Rate Constant (k)Estimated Half-life (t½)
1.225 & 40Stable for at least 3 monthsNot Applicable
325 & 40Stable for at least 3 monthsNot Applicable
525 & 40Stable for at least 3 monthsNot Applicable
7.4250.0048 ± 0.0005 day⁻¹144.4 days
7.4400.0118 ± 0.0012 day⁻¹58.7 days
9250.0384 ± 0.0021 day⁻¹18.0 days
9400.0962 ± 0.0058 day⁻¹7.2 days

Table 2: Stability of Hesperidin in Aqueous Solutions at pH 9 [2]

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Half-life (days)
9250.0323
9400.154.5

Note: The data for hesperetin and hesperidin can serve as a valuable reference for predicting the stability of this compound.

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol is adapted from studies on hesperetin and hesperidin[1][2].

1. Materials:

  • This compound

  • HPLC-grade methanol or DMSO

  • Buffers of various pH (e.g., 1.2, 3.0, 5.0, 7.4, and 9.0), prepared according to USP standards.

  • Temperature-controlled incubators or water baths (set to 25°C and 40°C).

  • HPLC system with a UV detector.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

  • Preparation of Test Solutions:

    • Equilibrate the different pH buffers to the test temperatures (25°C and 40°C).

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer properties.

  • Incubation and Sampling:

    • Incubate the test solutions at their respective temperatures.

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then weekly for longer studies).

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 288 nm.

      • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics. If the plot is linear, it follows first-order kinetics.

    • The degradation rate constant (k) is the negative of the slope.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) test_solutions Prepare Test Solutions (Dilute stock in buffers) stock->test_solutions buffers Prepare pH Buffers (e.g., 1.2, 5.0, 7.4, 9.0) buffers->test_solutions incubate_25 Incubate at 25°C test_solutions->incubate_25 incubate_40 Incubate at 40°C test_solutions->incubate_40 sample Collect Aliquots at Time Points (t=0, 1, 2, ...n) incubate_25->sample incubate_40->sample store Store Samples at -80°C sample->store hplc HPLC Analysis store->hplc data Calculate Remaining % and Degradation Kinetics hplc->data

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway H7G This compound H Hesperetin H7G->H Hydrolysis (Acidic/Basic) G Glucose H7G->G DP Further Degradation Products H->DP Oxidation/ Alkaline Degradation

Caption: Potential Hydrolytic Degradation Pathway of this compound.

References

Troubleshooting co-elution issues in HPLC analysis of Hesperetin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the HPLC analysis of Hesperetin 7-O-glucoside.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to troubleshooting co-elution problems encountered during the HPLC analysis of this compound.

Initial Assessment of Co-elution

The first step in troubleshooting is to confirm that the observed peak distortion is indeed due to co-elution and not other issues like peak fronting or tailing caused by column overload or secondary interactions.[1][2]

Visual Inspection of the Chromatogram:

  • Shoulders on the peak: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.[3]

  • Broader than expected peaks: If the peak for this compound is significantly wider than what is typically observed under your method conditions, it may be due to the presence of a co-eluting compound.

  • Peak Tailing vs. Co-elution: While peak tailing can be caused by interactions between the analyte and the stationary phase, a distinct shoulder is more indicative of co-elution.[3]

Detector-based Confirmation:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector, you can assess peak purity. The UV-Vis spectra across the peak should be identical if the peak is pure.[3][4] A change in the spectra across the peak suggests the presence of a co-eluting impurity.

Systematic Troubleshooting Workflow

Once co-elution is suspected, follow this workflow to identify and resolve the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution start Suspected Co-elution check_purity Check Peak Purity (DAD/PDA) start->check_purity visual_inspect Visually Inspect Peak Shape start->visual_inspect mobile_phase Optimize Mobile Phase check_purity->mobile_phase Impurity Confirmed visual_inspect->mobile_phase Co-elution Likely stationary_phase Change Stationary Phase mobile_phase->stationary_phase If unresolved other_params Adjust Other Parameters stationary_phase->other_params If unresolved resolved Co-elution Resolved other_params->resolved Mobile_Phase_Optimization start Start with Isocratic Method vary_organic Vary Organic Solvent % start->vary_organic evaluate Evaluate Resolution vary_organic->evaluate change_solvent Change Organic Solvent (ACN vs. MeOH) change_solvent->evaluate adjust_ph Adjust Mobile Phase pH adjust_ph->evaluate gradient Implement Gradient Elution gradient->evaluate evaluate->change_solvent Not Resolved evaluate->adjust_ph Not Resolved evaluate->gradient Not Resolved resolved Resolution Achieved evaluate->resolved Resolved Stationary_Phase_Screening start Co-elution Unresolved with C18 Column select_phenyl Select Phenyl-Hexyl Column start->select_phenyl select_biphenyl Select Biphenyl Column start->select_biphenyl select_cyano Select Cyano Column start->select_cyano optimize_mobile_phase Optimize Mobile Phase for New Column select_phenyl->optimize_mobile_phase select_biphenyl->optimize_mobile_phase select_cyano->optimize_mobile_phase evaluate_resolution Evaluate and Compare Resolution optimize_mobile_phase->evaluate_resolution best_separation Select Column with Best Separation evaluate_resolution->best_separation

References

Technical Support Center: Enhancing Hesperetin 7-O-Glucoside Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hesperetin 7-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound show low plasma concentrations. What are the potential reasons and how can I troubleshoot this?

A1: Low plasma concentrations of hesperetin metabolites after oral administration of this compound can stem from several factors. Here’s a troubleshooting guide:

  • Poor Solubility: this compound, while more soluble than hesperidin, can still exhibit limited aqueous solubility, hindering its dissolution in the gastrointestinal tract.

    • Solution: Consider formulation strategies such as complexation with cyclodextrins or developing nanoformulations (e.g., nanoemulsions, solid lipid nanoparticles) to enhance solubility.[1][2][3][4]

  • Rapid Metabolism: Upon absorption, hesperetin undergoes extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation, leading to rapid clearance.[5]

    • Solution: Co-administration with inhibitors of phase II metabolizing enzymes could be explored. For instance, co-administration of quercetin has been shown to increase hesperetin bioavailability.[5]

  • Efflux by Transporters: Hesperetin and its metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[6]

    • Solution: Investigate the use of P-gp inhibitors. Certain flavonoids and pharmaceutical excipients can inhibit these transporters.

Q2: I am trying to convert Hesperidin to this compound enzymatically, but the yield is low. What can I do to optimize the reaction?

A2: Low yields in the enzymatic conversion of hesperidin are a common issue. Here are some optimization strategies:

  • Enzyme Selection and Immobilization: The choice of α-rhamnosidase is critical. Immobilizing the enzyme can improve its stability, reusability, and efficiency.[7]

    • Troubleshooting: If using a free enzyme, consider switching to an immobilized enzyme system to prevent enzyme degradation and facilitate separation from the product. Platforms like magnetic nanoparticles have been used for this purpose.[7]

  • Substrate Solubility: Hesperidin has very low water solubility, which limits its availability to the enzyme.[7]

    • Solution: Increase the solubility of hesperidin by forming a soluble complex, for example, with copper (II) ions, which can then be removed after the enzymatic reaction.[7] Alternatively, conducting the reaction in the presence of agents that enhance solubility, like β-cyclodextrin, can be beneficial.[8][9]

  • Reaction Conditions: pH, temperature, and reaction time are crucial parameters.

    • Optimization: Systematically optimize these parameters for your specific enzyme. For example, a patented process using naringinase digestion is performed at 70°C and pH 4.5 for 24 hours.[8]

Q3: My formulation of this compound with β-cyclodextrin does not show the expected increase in bioavailability. What could be the problem?

A3: While β-cyclodextrin complexation is a promising strategy, suboptimal results can occur. Here’s what to check:

  • Inefficient Complexation: The formation of the inclusion complex might be incomplete.

    • Verification: Characterize the complex using techniques like Fourier-transform infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.[9]

  • Incorrect Stoichiometry: The molar ratio of this compound to β-cyclodextrin is crucial for optimal complexation.

    • Optimization: Experiment with different molar ratios (e.g., 1:1, 1:2) to find the most effective complexation stoichiometry. A 1:1 stoichiometry is often reported to be effective.[9]

  • Preparation Method: The method used to prepare the complex (e.g., co-precipitation, freeze-drying, kneading) can significantly impact its properties.

    • Troubleshooting: If one method fails, try another. The controlled enzymatic hydrolysis of hesperidin in the presence of β-cyclodextrin is a patented and effective method.[8]

Data Presentation: Comparative Bioavailability of Hesperetin Formulations

The following tables summarize quantitative data from various studies, highlighting the impact of different formulation strategies on the bioavailability of hesperetin.

Table 1: Pharmacokinetic Parameters of Hesperetin Metabolites in Humans after Oral Administration of Different Formulations.

FormulationCmax (µM)Tmax (h)AUC (µM·h)Reference
Hesperidin~1~5-7-[10]
This compoundSignificantly higher than HesperidinShorter than Hesperidin~3-fold higher than Hesperidin[10][11]
This compound with β-cyclodextrin>100-fold higher than Hesperidin/dextrin~10-fold faster than Hesperidin>100-fold higher than Hesperidin/dextrin[1][2]

Table 2: Comparative Efficacy of Hesperidin vs. This compound in an Animal Model of Bone Loss.

Treatment Group (OVX Rats)Dose (% of diet)Total Femoral BMD Improvement vs. ControlReference
Hesperidin0.25%No significant effect[11]
This compound0.25%6.6%[11]
Hesperidin0.5%7.0%[11]
This compound0.5%6.6%[11]

Experimental Protocols

Protocol 1: Enzymatic Conversion of Hesperidin to this compound

This protocol is a generalized procedure based on literature.[8][12]

  • Materials: Hesperidin, α-L-rhamnosidase (e.g., naringinase), appropriate buffer solution (e.g., acetate buffer, pH 4.0-5.0), reaction vessel.

  • Procedure:

    • Prepare a suspension of hesperidin in the buffer solution.

    • Add the α-L-rhamnosidase to the suspension.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-70°C) with constant stirring for a specified duration (e.g., 24 hours).

    • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) by measuring the decrease in hesperidin and the increase in this compound.

    • Once the reaction is complete, inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

    • Filter the solution to remove any remaining solids.

    • The resulting solution containing this compound can be used for further experiments or purified by techniques like column chromatography.

Protocol 2: Preparation of this compound-β-cyclodextrin Inclusion Complex

This protocol describes a common method for preparing inclusion complexes.[8][9]

  • Materials: this compound, β-cyclodextrin, deionized water, magnetic stirrer, freeze-dryer.

  • Procedure:

    • Dissolve β-cyclodextrin in deionized water with stirring to obtain a clear solution.

    • Add this compound to the β-cyclodextrin solution in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 24-48 hours.

    • The resulting solution is then freeze-dried to obtain a solid powder of the inclusion complex.

    • The formation of the complex should be confirmed by analytical techniques such as DSC, FTIR, and NMR.

Visualizations

absorption_pathway cluster_small_intestine Small Intestine cluster_colon Colon Hesperetin-7-O-glucoside Hesperetin-7-O-glucoside Brush Border Enzymes (LPH) Brush Border Enzymes (LPH) Hesperetin-7-O-glucoside->Brush Border Enzymes (LPH) Hydrolysis Hesperetin Hesperetin Enterocyte Enterocyte Hesperetin->Enterocyte Absorption Brush Border Enzymes (LPH)->Hesperetin Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Metabolism (Conjugation) Hesperidin Hesperidin Microbiota Enzymes Microbiota Enzymes Hesperidin->Microbiota Enzymes Hydrolysis Hesperetin_colon Hesperetin Colonocyte Colonocyte Hesperetin_colon->Colonocyte Absorption Microbiota Enzymes->Hesperetin_colon Colonocyte->Systemic Circulation Metabolism (Conjugation) Oral Intake Oral Intake Oral Intake->Hesperetin-7-O-glucoside Oral Intake->Hesperidin

Caption: Absorption pathways of Hesperidin and this compound.

experimental_workflow cluster_preparation Formulation Preparation cluster_evaluation Bioavailability Evaluation Hesperidin Hesperidin Enzymatic Hydrolysis Enzymatic Hydrolysis Hesperidin->Enzymatic Hydrolysis H7G Hesperetin-7-O-glucoside Enzymatic Hydrolysis->H7G Cyclodextrin Complexation Cyclodextrin Complexation H7G->Cyclodextrin Complexation H7G-CD Complex H7G-β-CD Complex Cyclodextrin Complexation->H7G-CD Complex Oral Administration Oral Administration H7G-CD Complex->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Hesperetin 7-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical methods for the quantification of Hesperetin 7-O-glucoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection for their specific research needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound in various matrices. Below is a summary of performance characteristics for HPLC-UV and LC-MS/MS methods, compiled from published literature.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10-30 µg/mL (for Hesperidin)[1]0.2-100 ng/mL (for Hesperetin)[2][3]
Correlation Coefficient (r²) > 0.99[1][4]> 0.999[2][3]
Limit of Detection (LOD) < 0.84 µg/mL (for related flavonoids)[4]2 ng/spot (for Hesperidin, HPTLC)[5]
Limit of Quantification (LOQ) < 2.84 µg/mL (for related flavonoids)[4]0.2 ng/mL (for Hesperetin)[2][3]
Accuracy (Recovery %) 88% to 130% (for related flavonoids)[4]94.7% to 113.6% (Matrix Effects for Hesperetin)[2][3]
Precision (%RSD) 1.2% to 4.6% (for related flavonoids)[4]Within-run: 2.06–9.54%, Between-run: 2.11–7.76% (for Hesperetin)[2][3]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for the analysis of Hesperetin and its glycosides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of flavonoids due to its robustness and accessibility.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Dilute the solution to a known concentration with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[1][6].

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 50:50 v/v), run in isocratic mode[1]. Another option is a gradient elution with acetonitrile and 0.1% aqueous phosphoric acid[6][7].

  • Flow Rate: A typical flow rate is 0.9 mL/min[1].

  • Column Temperature: The column is often maintained at 35-40°C[1][4].

  • Detection Wavelength: UV detection is typically set at 280 nm or 285 nm[1][6][7].

  • Injection Volume: A 10 µL injection volume is common[1].

c. Validation Parameters:

  • Linearity: Assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against concentration.

  • Accuracy: Determined by the standard addition method, where known amounts of standard are added to a sample and the recovery is calculated.

  • Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and analyzing the same sample on different days (intermediate precision).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for analyzing complex matrices and low concentrations of the analyte.

a. Sample Preparation:

  • For biological matrices like plasma or urine, an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) is often required to cleave conjugated metabolites.

  • Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration[2][3][8][9].

  • The final extract is evaporated to dryness and reconstituted in the mobile phase before injection.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UPLC or HPLC system capable of delivering precise gradients at low flow rates.

  • Column: A reversed-phase column, such as a Hypersil GOLD Phenyl or a UPLC HSS T3, is often employed[2][3][8][9].

  • Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A could be 0.1% formic acid in water and Solvent B could be acetonitrile with 0.1% formic acid[6][8][9].

  • Flow Rate: A flow rate of around 0.3 mL/min is common[6].

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, and the polarity (positive or negative) is optimized for the analyte[6]. For hesperetin, negative ionization is often used[2][3].

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification. For the related compound hesperetin, a transition of m/z 301.3 → 164.1 has been reported[2][3].

c. Validation Parameters:

  • Validation parameters are similar to those for HPLC-UV but with a focus on matrix effects, which are assessed by comparing the response of the analyte in a pure solution to its response in an extracted blank matrix spiked with the analyte.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, ensuring its suitability for its intended purpose.

G A Method Development B Method Optimization A->B C Pre-Validation B->C D Validation Protocol Definition C->D E Method Validation Execution D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability E->L M Validation Report F->M G->M H->M I->M J->M K->M L->M N Routine Use M->N

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the two discussed analytical techniques and their place within the broader context of analytical chemistry.

G cluster_0 Analytical Chemistry cluster_1 Separation Techniques cluster_2 Detection Methods cluster_3 Hyphenated Techniques A Chromatography B Liquid Chromatography (LC) A->B E HPLC-UV B->E F LC-MS/MS B->F C UV-Vis Spectroscopy C->E D Mass Spectrometry (MS) D->F

Caption: Relationship between Analytical Techniques.

References

Hesperetin 7-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Hesperetin 7-O-glucoside (Hes-7-G), supported by experimental data. Hes-7-G, a flavonoid monoglucoside derived from hesperidin, has demonstrated significant therapeutic potential, primarily attributed to its enhanced bioavailability compared to its parent compounds.

This compound exhibits promising anti-inflammatory, antioxidant, and bone-protective effects. Its superior absorption in the small intestine, a key differentiator from hesperidin, underpins its enhanced efficacy in various biological systems. This guide will delve into the experimental evidence supporting these claims, presenting data in a clear, comparative format.

In Vitro Efficacy: Anti-inflammatory and Antioxidant Properties

The in vitro activities of this compound have been investigated in various cell-based assays, primarily focusing on its anti-inflammatory and antioxidant capacities. These studies often compare its performance against its aglycone form, hesperetin, and its rutinoside precursor, hesperidin.

Anti-inflammatory Activity

In vitro studies consistently demonstrate the anti-inflammatory potential of Hes-7-G. A key model for this is the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, which mimic an inflammatory response.

Parameter This compound (5 µM) Hesperetin Hesperidin Reference
Cell Line RAW264.7 MacrophagesRAW264.7 MacrophagesRAW264.7 Macrophages[1][2][3]
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)[1][2][3]
Effect on Inflammatory Mediators Significantly restored cellular metabolic disorders and inflammation.[1] Down-regulates the mRNA level of inflammatory factor IL-1β.More effective at reducing NO, PGE2, TNF-α, and IL-6 at lower concentrations.Showed anti-inflammatory effects, but generally less potent than hesperetin.[2][3]
Cytotoxicity Low cytotoxicity.Higher cytotoxicity compared to its glycosides.Low cytotoxicity.[2]

Table 1: In Vitro Anti-inflammatory Efficacy of this compound and Related Compounds.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using standard radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay This compound Hesperetin Hesperidin Reference
DPPH Radical Scavenging Activity Showed activity, but generally lower than hesperetin.Higher radical scavenging activity.Similar activity to hesperidin glucoside.[2][4]
ABTS Radical Scavenging Activity Showed activity, but generally lower than hesperetin.Higher radical scavenging activity.Similar activity to hesperidin glucoside.[2][4]

Table 2: In Vitro Antioxidant Efficacy of this compound and Related Compounds.

In Vivo Efficacy: From Anti-inflammatory to Bone Protection

The in vivo efficacy of this compound has been evaluated in various animal models, providing crucial insights into its therapeutic potential in a physiological context. These studies highlight its superior bioavailability and subsequent enhanced biological activity compared to hesperidin.

Anti-inflammatory Effects in Colitis Model

A dextran sodium sulfate (DSS)-induced colitis model in mice is a standard for evaluating potential treatments for inflammatory bowel disease.

Parameter This compound (1 mg/kg) Control (DSS only) Reference
Animal Model DSS-induced colitis in miceDSS-induced colitis in mice[1]
Colon Length Recovered from 5.91 ± 0.66 cm to 6.45 ± 0.17 cm.[1]5.91 ± 0.66 cm[1]
Histopathological Changes Marked alleviation of inflammatory status.[1]Significant inflammation and tissue damage.[1]
Inflammatory Cytokine mRNA Levels (colonic) Decreased levels of Tnf-α and Il-22.[1]Elevated levels of Tnf-α and Il-22.[1]
Gut Microbiota Profoundly regulated the gut microbiota composition.[1]Dysbiosis of gut microbiota.[1]

Table 3: In Vivo Anti-inflammatory Efficacy of this compound in a Colitis Model.

Bone Protective Effects in Ovariectomized Rat Model

The ovariectomized (OVX) rat is a well-established model for postmenopausal osteoporosis, used to assess the bone-sparing effects of various compounds.

Parameter This compound (0.25% & 0.5%) Hesperidin (0.25% & 0.5%) Control (OVX) Reference
Animal Model Ovariectomized (OVX) Wistar ratsOvariectomized (OVX) Wistar ratsOvariectomized (OVX) Wistar rats[5][6]
Total Femoral Bone Mineral Density (BMD) Improvement (vs. OVX) 6.6% improvement at 0.25%.[5][6]No significant effect at 0.25%. 7.0% improvement at 0.5%.[5][6]-[5][6]
Plasma Hesperetin Levels Significantly enhanced compared to the hesperidin groups.[5]Lower plasma hesperetin levels.[5]-[5]

Table 4: In Vivo Bone Protective Efficacy of this compound vs. Hesperidin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with this compound (5 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[1]

Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the culture supernatant are measured using Griess reagent and commercially available ELISA kits, respectively, according to the manufacturer's instructions.[2]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable reagent like TRIzol. cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed to measure the mRNA expression levels of inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Gene expression is normalized to a housekeeping gene like β-actin.[1]

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Animal Model and Induction of Colitis: Male C57BL/6 mice (8-10 weeks old) are used. Acute colitis is induced by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[7][8]

This compound Administration: Mice in the treatment group receive this compound (1 mg/kg body weight) daily via oral gavage for the duration of the DSS treatment. The control group receives the vehicle (e.g., saline or water) only.[1]

Assessment of Colitis Severity: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, mice are euthanized, and the entire colon is excised. Colon length is measured, and tissue samples are collected for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qRT-PCR).[1][7]

In Vivo Ovariectomized (OVX) Rat Model

Animal Model and Surgical Procedure: Adult female Wistar rats (6 months old) are used. The rats undergo either a bilateral ovariectomy (OVX) or a sham operation. The animals are then allowed to recover for a period of two weeks.[5][6]

Dietary Supplementation: Following recovery, the rats are fed a casein-based diet supplemented with either this compound (at 0.25% and 0.5% of the diet) or hesperidin (at equimolar concentrations to the hesperetin aglycone) for 90 days. The control OVX group receives the basal diet without supplementation.[5][6]

Bone Mineral Density (BMD) Measurement: At the end of the study period, the rats are euthanized, and the femurs are excised. The bone mineral density of the total femur and specific regions (e.g., distal and proximal metaphysis) is measured using dual-energy X-ray absorptiometry (DXA).[5][6]

Biochemical Analysis: Blood samples are collected to measure plasma levels of hesperetin and its metabolites using techniques like HPLC-MS/MS. This helps to correlate the observed bone-protective effects with the bioavailability of the compounds.[5]

Signaling Pathways and Experimental Workflow

The biological effects of this compound are mediated through the modulation of key cellular signaling pathways. Visualizing these pathways and the experimental workflow can aid in understanding its mechanism of action.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW264.7 Macrophage Culture treatment Hes-7-G Pre-treatment cell_culture->treatment stimulation LPS Stimulation treatment->stimulation analysis_invitro Analysis of Inflammatory Mediators (NO, Cytokines) stimulation->analysis_invitro end Conclusion analysis_invitro->end animal_model Animal Model (e.g., DSS-induced Colitis) hes_admin Hes-7-G Administration (Oral Gavage) animal_model->hes_admin monitoring Monitoring of Disease Progression (DAI, Weight) hes_admin->monitoring analysis_invivo Endpoint Analysis (Colon Length, Histology, BMD) monitoring->analysis_invivo analysis_invivo->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

General experimental workflow for evaluating Hes-7-G.

Hesperetin and its glucosides have been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Hes7G This compound Hes7G->IKK Inhibits Hes7G->MAPKK Inhibits

Inhibitory effects of Hes-7-G on NF-κB and MAPK pathways.

Conclusion

The available experimental data strongly suggest that this compound is a promising bioactive compound with significant in vitro and in vivo efficacy. Its enhanced bioavailability over hesperidin translates to more potent anti-inflammatory and bone-protective effects in animal models. While in vitro antioxidant and anti-inflammatory activities are evident, its aglycone, hesperetin, sometimes exhibits greater potency in these direct assays. However, the superior in vivo performance of Hes-7-G underscores the critical role of bioavailability in determining the overall therapeutic potential of a compound. Further research, including clinical trials, is warranted to fully elucidate the therapeutic applications of this compound in human health and disease.

References

A Comparative Guide to the Effects of Hesperetin 7-O-glucoside and Other Common Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hesperetin 7-O-glucoside (Hes-7-G), a naturally occurring flavonoid monoglucoside, with its parent compounds, hesperetin and hesperidin, and other widely studied flavonoids such as quercetin and rutin. The comparison focuses on key biological activities, including bioavailability, antioxidant capacity, and anti-inflammatory effects, supported by experimental data.

Introduction to Flavonoids

Flavonoids are a diverse group of over 5,000 polyphenolic compounds found in plants, known for a wide range of biological activities that may contribute to the health benefits of diets rich in fruits and vegetables.[1] These activities include antioxidant, anti-inflammatory, anticancer, and cardioprotective effects, which are often linked to their ability to modulate cellular signaling pathways.[1][2][3] The bioavailability and efficacy of flavonoids are heavily influenced by their chemical structure, particularly the presence and type of sugar moieties attached.[1]

This compound is a monoglucoside of hesperetin, the aglycone form of hesperidin, which is abundant in citrus fruits.[4][5] The removal of the rhamnose sugar from hesperidin to form Hes-7-G significantly alters its absorption profile, leading to enhanced bioavailability and potentially greater biological activity in vivo.[5][6][7]

Bioavailability: The Critical Advantage of this compound

A primary limitation for many flavonoids, including hesperidin, is their low bioavailability.[8][9] Hesperidin, a rutinoside, is poorly absorbed in the small intestine and must be hydrolyzed by gut microbiota in the colon to its aglycone, hesperetin, before it can be absorbed.[10][11] In contrast, this compound can be directly hydrolyzed in the small intestine, leading to significantly faster and more efficient absorption.[7][10][11]

This enhanced absorption is reflected in pharmacokinetic studies. Human trials have shown that the peak plasma concentration (Cmax) of hesperetin is reached much faster and is significantly higher after consuming Hes-7-G compared to an equivalent dose of hesperidin.[7] The total absorption, measured by the area under the curve (AUC), is also markedly increased, in some cases by more than 100-fold when Hes-7-G is combined with β-cyclodextrin to improve solubility.[10]

G cluster_hesperidin Hesperidin Pathway cluster_hes7g This compound Pathway HSP Hesperidin (Hesperetin-7-rutinoside) SI_HSP Small Intestine (No Absorption) HSP->SI_HSP Passage Colon Colon SI_HSP->Colon Microbiota Microbiota Hydrolysis (removes rhamnose & glucose) Colon->Microbiota HET_HSP Hesperetin (Aglycone) Microbiota->HET_HSP Abs_HSP Absorption HET_HSP->Abs_HSP H7G This compound (Hes-7-G) SI_H7G Small Intestine H7G->SI_H7G LPH Lactase Phlorizin Hydrolase (removes glucose) SI_H7G->LPH HET_H7G Hesperetin (Aglycone) LPH->HET_H7G Abs_H7G Rapid Absorption HET_H7G->Abs_H7G

Caption: Absorption pathways of Hesperidin vs. This compound.

Table 1: Comparative Bioavailability of Hesperetin from Different Flavonoid Sources

Compound Subject Dose Cmax (Peak Plasma Conc.) Tmax (Time to Peak) AUC (Total Absorption) Citation(s)
Hesperidin Human "Low Dose" Orange Juice 0.48 ± 0.27 µM 7.0 ± 3.0 h 1.16 ± 0.52 µM·h [7]
This compound Human Equivalent dose in OJ 2.60 ± 1.07 µM (4x higher) 0.6 ± 0.1 h (11x faster) 3.45 ± 1.27 µM·h (2x higher) [7]
Hesperidin + Dextrin Human 19% Hesperidin ~0.05 µM (estimated from graph) ~7-8 h 0.33 µM·h [10]

| Hes-7-G + β-cyclodextrin | Human | 14.5% Hes-7-G | ~5.5 µM (estimated from graph) | ~2 h | 34.44 µM·h (105x higher) |[10] |

Experimental Protocol: In Vivo Bioavailability Assessment
  • Study Design: A randomized, double-blind, crossover study is employed with healthy human volunteers.[7][10] A sufficient washout period (e.g., 7 days) is implemented between interventions.[10]

  • Intervention: Subjects consume a standardized dose of the test compounds (e.g., this compound) and the control (e.g., Hesperidin), often delivered in a food matrix like orange juice.[7]

  • Sample Collection: Blood samples are collected at baseline and at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8, 24 hours) to capture the full pharmacokinetic profile.[10]

  • Sample Analysis: Plasma is separated and treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone (hesperetin). Hesperetin concentrations are then quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[10][12]

  • Data Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time curve for each subject and intervention.[7][10]

Antioxidant Activity

Flavonoids are well-known for their ability to scavenge free radicals, a property that depends on their chemical structure.[3] In vitro assays consistently show that the aglycone form, hesperetin, possesses stronger radical scavenging activity than its glycoside derivatives, hesperidin and this compound.[4][13] However, the glycoside forms still exhibit notable antioxidant potential. When compared to other common flavonoids, quercetin often demonstrates very strong antioxidant activity, with a lower IC50 value than hesperetin derivatives.[14][15]

Table 2: Comparative In Vitro Antioxidant Activity (DPPH Radical Scavenging)

Compound SC50 / IC50 (µM or µg/mL) Relative Potency Citation(s)
Hesperetin 525.18 µM More Potent [13]
Hesperidin 896.21 µM Less Potent [13]
This compound 911.00 µM Less Potent [13]
Quercetin 15.9 µg/mL (~52.6 µM) Very Potent [15]
Quercetin IC50 = 19.17 µg/mL Very Potent [14]
Ascorbic Acid (Control) 61.78 µM Very Potent [13]

Note: Lower SC50/IC50 values indicate stronger antioxidant activity. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

  • Reagents: DPPH solution in methanol, test compounds (flavonoids) at various concentrations, and a positive control (e.g., ascorbic acid).[13][14]

  • Procedure:

    • A fixed volume of DPPH solution is added to test tubes containing varying concentrations of the flavonoid solutions.[14]

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]

    • The absorbance of the solution is measured at a specific wavelength (e.g., 513-517 nm) using a spectrophotometer.[14]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The SC50 or IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting inhibition percentage against concentration.[14][15]

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory activity both in vitro and in vivo.[16][17] Its effects are often superior to or comparable with its parent compounds, which is likely amplified by its enhanced bioavailability. The primary mechanism involves the modulation of key inflammatory signaling pathways, such as inhibiting the activation of Nuclear Factor-kappa B (NF-κB), which reduces the expression of pro-inflammatory mediators.[18][19]

Studies using lipopolysaccharide (LPS)-stimulated macrophages show that Hes-7-G can significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[4][16] In animal models of colitis, dietary Hes-7-G has been shown to alleviate inflammation, recover colon length, and modulate gut microbiota.[16][20] Similarly, other flavonoids like rutin and quercetin are known to inhibit inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α, IL-6) by suppressing pathways like NF-κB and MAPKs.[18][21][22]

G LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Transcription of Pro-inflammatory Genes NFkB->Gene Mediators TNF-α, IL-6, iNOS, COX-2 Gene->Mediators Flavonoids Hesperetin / Hes-7-G Quercetin / Rutin Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits

Caption: General anti-inflammatory signaling pathway inhibited by flavonoids.

Table 3: Comparative In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Compound (Concentration) Effect on Nitric Oxide (NO) Effect on PGE2 Effect on TNF-α Effect on IL-6 Citation(s)
Hesperetin Potent Inhibition Potent Inhibition Potent Inhibition Potent Inhibition [4][13]
Hesperidin Moderate Inhibition Moderate Inhibition Moderate Inhibition Moderate Inhibition [4][13]
This compound (5 µM) Significant Inhibition Not specified Significant Inhibition Not specified [16]
Rutin Suppresses iNOS expression Not specified Suppresses TNF-α Suppresses IL-6 [18][22]
Quercetin Suppresses iNOS expression Suppresses COX-2 Suppresses TNF-α Suppresses IL-6 [21]

Note: Hesperetin generally shows higher potency than its glycosides at the same concentration in vitro, but Hes-7-G's superior bioavailability suggests stronger potential in vivo.[4][13][16]

Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded into plates.[4][16]

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoids (e.g., Hes-7-G, hesperetin) for a short period (e.g., 1 hour).[4]

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media. A control group without LPS and a vehicle control group with LPS are included.[16]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[4]

  • Measurement of Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[4]

    • Cytokines (TNF-α, IL-6) and PGE2: Levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

  • Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects are not due to cytotoxicity of the compounds.[4][13]

Conclusion

This compound presents a significant advantage over its parent compound, hesperidin, primarily due to its vastly superior bioavailability. While its aglycone, hesperetin, often shows greater potency in in vitro antioxidant and anti-inflammatory assays, the efficient absorption of Hes-7-G in the small intestine allows for higher and more rapid attainment of therapeutic plasma concentrations of hesperetin in vivo.[7][10] This suggests that this compound may translate to more potent biological effects compared to hesperidin when administered orally. Compared to other common flavonoids like quercetin and rutin, Hes-7-G demonstrates a comparable mechanistic profile in targeting key inflammatory pathways. The key differentiating factor remains its modified glycosidic structure, which is optimized for absorption, making it a promising candidate for further research and development in therapeutic applications.

References

Enhancing the Solubility of Hesperetin 7-O-glucoside: A Head-to-Head Comparison of Leading Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising bioactive compounds like Hesperetin 7-O-glucoside is a critical step in unlocking their therapeutic potential. This guide provides an objective, data-driven comparison of key methods for enhancing the solubility of this flavonoid, presenting supporting experimental data, detailed protocols, and illustrative diagrams to inform formulation strategies.

This compound, a primary metabolite of hesperidin found in citrus fruits, exhibits a range of beneficial biological activities. However, its inherent low solubility in water presents a significant hurdle for its effective absorption and bioavailability. This comparison guide delves into three prominent techniques employed to address this challenge: cyclodextrin complexation, solid dispersion, and cocrystallization. While data for cyclodextrin complexation is available for this compound directly, for solid dispersion and cocrystallization, data from its parent compound, hesperidin, is utilized as a close structural analogue to demonstrate the efficacy of these methods.

Comparative Analysis of Solubility Enhancement

The following table summarizes the quantitative improvements in solubility achieved by each method.

MethodCompoundCarrier/CoformerSolvent SystemResulting Solubility IncreaseReference
Enzymatic Conversion This compound-10% Ethanol55-fold increase over hesperidin[1]
Cyclodextrin Complexation This compoundβ-CyclodextrinAqueous SolutionSignificantly improved solubility and dissolution rate[2][3]
Solid Dispersion HesperidinMannitolDistilled WaterUp to 24.05-fold increase[4][5][6]
Cocrystallization HesperidinL-ArginineNot SpecifiedApproximately 4.5-fold higher dissolution[7][8]

Delving into the Methodologies: Experimental Protocols

A detailed understanding of the experimental procedures is crucial for replicating and building upon these findings.

Cyclodextrin Inclusion Complexation of this compound

This technique involves the encapsulation of the poorly soluble guest molecule (this compound) within the hydrophobic cavity of a host molecule (cyclodextrin).

Experimental Protocol:

A patented formulation involves the controlled enzymatic hydrolysis of hesperidin in the presence of β-cyclodextrin (β-CD)[2].

  • Hesperidin is hydrolyzed using an enzyme such as naringinase in an aqueous solution.

  • β-cyclodextrin is present in the reaction mixture during the hydrolysis.

  • As this compound is formed, it gets encapsulated within the β-CD cavity to form a stable inclusion complex.

  • The formation of the inclusion complex is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy[2][3].

cluster_0 Cyclodextrin Inclusion Complexation Workflow Hesperidin Hesperidin Hydrolysis Enzymatic Hydrolysis Hesperidin->Hydrolysis Enzyme Naringinase Enzyme->Hydrolysis Beta_CD β-Cyclodextrin Beta_CD->Hydrolysis Complex H7G/β-CD Inclusion Complex H7G This compound Hydrolysis->H7G H7G->Complex Analysis Spectroscopic Analysis (NMR, FTIR) Complex->Analysis cluster_1 Solid Dispersion (Solvent Evaporation) Workflow Hesperidin Hesperidin Dissolution Dissolution Hesperidin->Dissolution Carrier Hydrophilic Carrier (e.g., Mannitol) Carrier->Dissolution Solvent Solvent (e.g., Methanol) Solvent->Dissolution Solution Clear Solution Dissolution->Solution Evaporation Solvent Evaporation (Reduced Pressure) Solution->Evaporation Solid_Mass Solid Mass Evaporation->Solid_Mass Drying Drying Solid_Mass->Drying Pulverization Pulverization & Sieving Drying->Pulverization SD_Powder Solid Dispersion Powder Pulverization->SD_Powder cluster_2 Cocrystallization (Solvent Drop Grinding) Workflow Hesperidin Hesperidin Grinding Grinding Hesperidin->Grinding Coformer Coformer (e.g., L-Arginine) Coformer->Grinding Cocrystal Cocrystal Product Grinding->Cocrystal Solvent_Add Add Solvent Drops Solvent_Add->Grinding Analysis Characterization (XRD, DSC) Cocrystal->Analysis

References

Safety Operating Guide

Proper Disposal of Hesperetin 7-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of Hesperetin 7-O-glucoside, a flavonoid compound commonly used in research and development.

This compound, while valuable in scientific studies, requires careful management at the end of its lifecycle to mitigate potential hazards to personnel and the environment. Adherence to these guidelines will support a safe and compliant laboratory setting.

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards as identified in safety data sheets (SDS).

Summary of Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): To ensure personal safety during the disposal process, the following PPE must be worn:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety goggles with side-shields)

  • Face protection[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams to avoid unintended chemical reactions. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

  • Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions in organic solvents or aqueous buffers).

2. Waste Collection and Containerization:

  • Containers: Use only approved, compatible, and properly labeled hazardous waste containers.[4][5] The original container can be reused for the same waste material if it is in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").

  • Container Management: Keep waste containers securely closed except when adding waste.[4][5] Store containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Handling Spills and Contaminated Materials:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and any contaminated items (e.g., paper towels, PPE) into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1][2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[5]

Quantitative Data Summary

ParameterValueReference
CAS Number31712-49-9[1][2][3][6]
Molecular FormulaC22H24O11[2]
Molecular Weight464.42 g/mol [2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage collection Arrange for Collection by EHS/Licensed Contractor storage->collection end End: Proper Disposal collection->end

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.